| Extraction Method | Key Solvent System | Target Compound | Extraction Yield (mg/g) | Key Advantages |
|---|---|---|---|---|
| Supramolecular Solvent (SUPRAS)-UAE [1] | HFB-hexanol in aqueous solution | Fangchinoline | 7.11 | Higher yield than conventional methods, uses biosurfactants [1] |
| Tetrandrine | 13.89 | |||
| Deep Eutectic Solvent (DES)-UAE [2] [3] | Choline Chloride : Ethylene Glycol (1:2) | This compound | 7.23 | Green, low-toxicity, high efficiency, tunable properties [2] [3] |
| Tetrandrine | 13.36 | |||
| Conventional Solvent (for comparison) [2] [3] | Methanol | Total Alkaloids | (Baseline) | Lower efficiency and higher toxicity compared to green methods [2] |
Here are the optimized experimental workflows for the two most effective methods:
This novel method uses hexafluorobutanol (HFB) as a coacervation agent with alkanol biosurfactants.
This method employs a green solvent system that is highly efficient for extracting bioactive alkaloids.
This compound exhibits potent anti-cancer activity by targeting multiple cellular pathways, which is relevant for drug development professionals.
The diagram below illustrates the key signaling pathways and cellular processes through which this compound exerts its anti-cancer effects, as identified in experimental studies.
Key Experimental Models & Parameters:
Beyond direct plant extraction, hairy root culture is an emerging sustainable biotechnology for producing Stephania tetrandra alkaloids.
The following table summarizes the key pharmacokinetic and anti-cancer pharmacodynamic information available from animal and in vitro studies.
| Aspect | Findings/Parameters | Experimental System | Citation |
|---|---|---|---|
| Absorption & PK Interaction | Co-components in "Xiaoxuming Decoction" delayed absorption (longer tmax) of fangchinoline and tetrandrine. No significant difference in other parameters or bioavailability. | Rat model (HPLC-MS analysis) | [1] |
| PK-PD Modeling | Linear relationships established between AUC of this compound/tetrandrine and improvement in nephrotic syndrome markers (serum urea nitrogen, cystatin C, total cholesterol, triglycerides). | Rat model of nephrotic syndrome | [2] |
| Cytotoxicity (IC50 Values) | Inhibition of cell proliferation across various cancer cell lines; values are dose- and time-dependent. Examples:
For researchers aiming to replicate or build upon these findings, here is a detailed look at the methodologies used in the cited works.
1. Protocol: Pharmacokinetic Study in Rats [1] - Objective: To compare the pharmacokinetics of this compound and tetrandrine after administration of a single compound versus a mixture (effective component group of Xiaoxuming decoction). - Analytical Method: A validated HPLC-MS method was used for the determination of this compound and tetrandrine in rat plasma. - Dosing & Sampling: Rats were administered a single dose of the compound or the mixture. Blood samples were collected at various time points post-administration. - Data Analysis: Pharmacokinetic parameters, including the time to reach maximum concentration (tmax), were calculated and compared between the two groups.
2. Protocol: In Vitro Anti-cancer and Mechanistic Assays [7] - Cell Lines: Human colon adenocarcinoma cells (DLD-1 and LoVo) and a normal human intestinal epithelial cell line (NCM460). - Cytotoxicity & Viability: MTT Assay. Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours. MTT solution was added, and the formazan crystals formed were dissolved in DMSO. Absorbance was measured at 490 nm. - Proliferation: Colony Formation Assay. Cells were treated with this compound for 5 hours, then the medium was replaced. After 2 weeks, colonies were fixed, stained with crystal violet, and counted. - Apoptosis: Annexin V/FITC & Propidium Iodide (PI) Staining followed by flow cytometry. Cells were treated with this compound for 48 hours, harvested, and stained with Annexin V and PI to distinguish between live, early apoptotic, late apoptotic, and necrotic cells. - Cell Cycle Analysis: Cells were treated, fixed in ethanol, treated with RNase, and stained with PI. DNA content was analyzed by flow cytometry using ModFit software. - Migration & Invasion: Wound Healing Assay. A scratch was made in a confluent cell monolayer, and the closure of the wound was observed and measured over 48 hours in the presence of this compound. Transwell Assay. For invasion, chambers were coated with Matrigel. Cells were placed in the upper chamber, and those that migrated/invaded to the lower side after 48 hours were fixed, stained with crystal violet, and counted.
3. Protocol: PK-PD Modeling for Nephrotic Syndrome [2] - Disease Model: A nephrotic syndrome model was established in rats via tail vein injection of adriamycin. - Treatment: The test group was administered Fangji Huangqi Tang (FHT, a decoction containing this compound) by gavage once daily for five weeks. - Sample Collection: Blood samples were collected from the orbital vein at multiple time points over 57 days for pharmacokinetic and pharmacodynamic analysis. - PD Endpoints: Serum levels of urea nitrogen, cystatin C, total cholesterol, and triglycerides were measured as effective indexes. - Modeling: A PK-PD model was established by quantitatively correlating the areas under the concentration-time curves (AUC) of this compound and tetrandrine with the changes in the effective indexes.
This compound exhibits a multi-targeted mechanism of action, particularly in cancer. The diagram below synthesizes its key signaling pathways and experimental workflows.
This compound's multitargeted mechanisms involve direct target binding and key pathway modulation to exert anticancer effects.
The available data, while informative, reveals significant gaps that require further investigation:
The table below outlines the core physicochemical data for fangchinoline, which is essential for experimental planning [1] [2] [3].
| Property | Value / Description |
|---|---|
| CAS Number | 436-77-1; 33889-68-8 (related salt) [1] [4] [2] |
| Molecular Formula | C₃₇H₄₀N₂O₆ [1] [4] [2] |
| Molecular Weight | 608.72 g/mol [4] [2] [3] |
| Appearance | White to off-white solid powder [1] [4] [2] |
| Purity | Typically ≥98% to 99.86% [1] [2] |
This compound is readily soluble in DMSO, which is the standard solvent for preparing concentrated stock solutions.
| Parameter | Specification |
|---|---|
| Recommended Solvent | DMSO (anhydrous) [4] [2] [3] |
| Typical Stock Concentration | 40 - 50 mg/mL [2] [3] |
| Molar Concentration | ~65.71 mM (for 40 mg/mL) [2] |
| Preparation Method | Sonication is recommended to aid dissolution and ensure a clear solution [2] [3]. |
Proper storage is critical for maintaining the stability and activity of your this compound stock solutions.
| Form | Recommended Storage Condition | Stability |
|---|---|---|
| Powder | -20°C, protected from light [1] [3]. | 3 years [2] |
| DMSO Stock Solution | -80°C [1] [4] [2] | 6 months [1] [4] [2] |
| DMSO Stock Solution | -20°C [1] [4] [2] | 1 month [1] [4] [2] |
> Critical Note: this compound requires protection from light in all its forms (powder and solution) to prevent degradation [1] [4] [2]. It is also hygroscopic, so the DMSO used for dissolution should be anhydrous, and vials should be tightly sealed [3].
This compound is a bisbenzylisoquinoline alkaloid with a broad and potent range of biological activities. Understanding these mechanisms is vital for designing robust experiments. The diagram below summarizes its multi-target anticancer action, which is supported by numerous studies [5] [6] [7].
Key signaling pathways targeted by this compound in cancer research.
This activity is mediated through the modulation of several key cellular signaling pathways, as evidenced by recent research:
Here are summarized methodologies for key assays citing this compound, which you can adapt for your work.
1. Cell Viability and Proliferation Assay (CCK-8) This protocol is used to determine the inhibitory effect of this compound on cancer cell growth [7].
2. Western Blot Analysis This protocol is used to analyze changes in protein expression and phosphorylation following this compound treatment [7].
3. Apoptosis Analysis by Flow Cytometry This protocol is used to quantify this compound-induced cell death [7].
Fangchinoline (FAN) is a bis-benzylisoquinoline alkaloid extracted from the roots of Stephania tetrandra S. Moore, a traditional Chinese herb commonly known as "Fang ji" or "Han Fangji" in Chinese medicine [1] [2]. This medicinal plant has been documented in classical Chinese medical texts such as the "Shen Nong Ben Cao Jing" with a history of therapeutic use spanning over a millennium, primarily for treating wind-cold, wind-swelling, rheumatoid arthritis, and inflammatory sores [1] [2]. This compound represents one of the primary bioactive components responsible for the pharmacological effects of this traditional medicine, with modern research revealing a diverse range of therapeutic activities beyond its traditional applications [1] [3] [2].
The chemical structure of this compound features a complex bis-benzylisoquinoline skeleton that provides the molecular basis for its interaction with multiple biological targets. Recent scientific investigation has focused on elucidating the molecular mechanisms underlying this compound's effects, with particular emphasis on its potential applications in fibrotic diseases, cancer, and inflammatory disorders [1] [3] [4]. This comprehensive technical review synthesizes current research findings on this compound, with specific attention to experimental methodologies, quantitative pharmacological data, structure-activity relationships, and therapeutic mechanisms to support ongoing drug development efforts.
This compound exhibits a diverse pharmacological profile with demonstrated efficacy across multiple disease models. The table below summarizes its primary biological activities and key experimental findings:
Table 1: Pharmacological Activities of this compound
| Disease Area | Model System | Key Findings | Effective Concentrations/Doses |
|---|---|---|---|
| Hepatic Fibrosis | DEN-induced mouse model | Reduced biomarker levels (AST, ALT, ALP), inhibited collagen deposition, suppressed HSC activation | 10-20 mg/kg (in vivo) [1] [2] |
| TGF-β-induced HSC activation | Suppressed ECM biosynthesis abilities | In vitro data pending [1] | |
| Cancer | Colon adenocarcinoma (DLD-1, LoVo cells) | Inhibited proliferation, migration, invasion, angiogenesis, EMT; induced G1-phase cell cycle arrest | IC₅₀ ~2-9 μM (in vitro) [3] |
| Various cancer cell lines (HEL, K562, MDA-MB-231, PC3, WM9) | Growth inhibition across multiple cancer types; induction of apoptosis | IC₅₀ range: 8.95-13.13 μM (parent compound); 1.07-8.96 μM (derivatives) [5] | |
| Immunomodulation | Jurkat T cells | Induced oxidative stress-mediated apoptosis and DNA damage; inhibited Akt signaling | IC₅₀: 2.49 μM (anti-proliferation) [4] |
| Sjögren's Syndrome models | Suppressed T cell-mediated damage; promoted apoptosis in activated T cells | In vivo data pending [6] | |
| Inflammation | THP-1 cells (LPS/NIG-induced) | Inhibited IL-1β release via NLRP3 inflammasome targeting | IC₅₀: 3.7 μM (compound 6 derivative) [7] |
The anti-fibrotic activity of this compound has been demonstrated in a diethylnitrosamine (DEN)-induced hepatic fibrosis mouse model, where treatment significantly alleviated liver fibrosis progression by reducing biomarker levels, slowing histopathological changes, and inhibiting collagen deposition [1] [2]. This compound effectively suppressed hepatic stellate cell (HSC) activation and the biosynthetic capabilities of the extracellular matrix, indicating its potential as a therapeutic agent for chronic liver diseases [1] [2].
In oncology applications, this compound exhibits broad-spectrum antitumor activity against diverse cancer types, including colon adenocarcinoma, leukemia, breast cancer, prostate cancer, and melanoma [3] [5] [8]. The compound exerts multi-faceted effects on cancer cells, inhibiting proliferation, stemness, migration, invasion, angiogenesis, and epithelial-mesenchymal transition (EMT), while simultaneously inducing apoptosis and cell cycle arrest [3]. The antitumor efficacy extends to in vivo models, with this compound significantly repressing tumor growth and promoting apoptosis in xenograft studies [3].
This compound exerts its anti-fibrotic effects through regulation of taurine metabolism and oxidative stress pathways. Proteomics analysis revealed that this compound reverses DEN-induced alterations in taurine levels and key enzymes involved in taurine synthesis, particularly cysteine sulfinic acid decarboxylase (CSAD) [1] [2]. The compound significantly reduced ROS accumulation in fibrotic liver tissue, potentially through activation of the Nrf2 pathway, a master regulator of antioxidant response [1] [2]. This mechanism was further confirmed by experiments showing that the ROS scavenger N-acetylcysteine (NAC) enhanced this compound's anti-fibrotic effects, demonstrating the central role of oxidative stress regulation in its therapeutic activity [1] [2].
Diagram: this compound's anti-fibrotic mechanism targeting taurine metabolism and oxidative stress
This compound attenuates hepatic fibrosis by regulating taurine metabolism and reducing oxidative stress through Nrf2 pathway activation, thereby inhibiting HSC activation and collagen deposition.
The antitumor activity of this compound involves multi-target effects on critical signaling pathways. In colon adenocarcinoma models, this compound was shown to prevent epithelial-mesenchymal transition (EMT) through suppression of the epidermal growth factor receptor (EGFR)-phosphoinositide 3-kinase (PI3K)/AKT signaling pathway [3]. This compound derivatives demonstrate potent activity against human leukemia cell lines by inducing cell cycle arrest at G0/G1 phase and promoting apoptosis through suppression of both PI3K/AKT and MAPK signaling pathways [8]. Molecular docking studies have identified AKT1 as a potential direct target of these derivatives, providing a structural basis for their kinase inhibitory activity [8].
Diagram: this compound's anticancer signaling pathways and apoptotic mechanisms
This compound suppresses multiple oncogenic signaling pathways including EGFR-PI3K/AKT and MAPK, leading to cell cycle arrest, apoptosis induction, and metastasis suppression.
In autoimmune disease models, particularly Sjögren's syndrome, this compound demonstrates potent immunomodulatory effects by targeting pathogenic T cells [4] [6]. The compound induces oxidative stress-mediated apoptosis in Jurkat T cells through a dual mechanism involving ROS elevation and suppression of the pro-survival Akt pathway, which collectively impair DNA repair capacity and promote cell death [4] [6]. This dual action—simultaneously inducing DNA damage through oxidative stress while inhibiting repair mechanisms—represents a strategic approach to eliminating autoimmune T cells [4].
The anti-fibrotic efficacy of this compound was evaluated using a DEN-induced hepatic fibrosis mouse model with the following protocol [1] [2]:
Standardized in vitro protocols have been established for evaluating this compound's anticancer properties [3] [5] [8]:
Advanced analytical techniques have been employed to characterize this compound's mechanisms [1] [3] [2]:
Extensive structural modification studies have been conducted to enhance this compound's pharmacological properties. The synthesis of this compound derivatives typically involves strategic functionalization at the 7-phenolic position and introduction of halogens or nitro groups at the 5- and/or 14-positions [5] [8] [7]. The table below highlights key structure-activity relationship findings:
Table 2: Structure-Activity Relationships of this compound Derivatives
| Structural Modification | Biological Activity | Key Findings | Representative Compound |
|---|---|---|---|
| 7-O-ether derivatives | Anti-inflammatory | Propyl ether (3b) showed significant improvement in IL-1β inhibition (71.8%) compared to methyl or ethyl ethers | Compound 3b [7] |
| 7-O-acyl derivatives | Anticancer | Benzoyl-protected derivatives with nitro group at 14-position exhibited enhanced cytotoxicity across multiple cancer lines | Compound 4g (IC₅₀: 1.07-2.92 μM) [5] |
| 7-O-sulfonyl derivatives | Anti-inflammatory | m-chlorobenzenesulfonyl derivative (5b) showed high IL-1β inhibition (80.5%) | Compound 5b [7] |
| Aminopropyl ether derivatives | Anti-inflammatory | Phthalimidepropyl derivative (6) demonstrated potent activity (76.1% inhibition); acylation further enhanced efficacy | Compound 8a (87% inhibition) [7] |
| Halogenation/nitrification | Anticancer | Introduction of nitro group at 14-position significantly improved anticancer activity compared to parent compound | Compound 4g [5] |
The structure-activity relationship (SAR) studies reveal that modifications at the 7-phenolic position significantly influence biological activity. For anti-inflammatory applications, ether derivatives with propyl chains or aromatic substituents demonstrate superior inhibition of IL-1β release compared to the parent compound [7]. In cancer models, acylation at the 7-position combined with nitro group introduction at the 14-position produces derivatives with substantially enhanced cytotoxicity, with IC₅₀ values in the low micromolar range across multiple cancer cell lines [5]. These findings provide valuable guidance for rational design of next-generation this compound derivatives with optimized pharmacological profiles.
Preliminary pharmacokinetic studies in rats have provided initial insights into this compound's absorption and distribution characteristics [9]. When administered as a single compound, this compound demonstrates distinct absorption profiles that are modified in the context of complex traditional formulations. In combination with other herbal components, as in the effective component group (ECG) of Xiaoxuming decoction, the Tₘₐₓ (time to reach maximum concentration) of both this compound and tetrandrine was significantly prolonged, indicating that other herbal constituents delay the absorption rate of these alkaloids [9].
Despite the altered absorption kinetics, the overall bioavailability of this compound in complex mixtures remained comparable to that observed with single-compound administration [9]. These findings highlight the importance of formulation considerations in the development of this compound-based therapeutics and suggest potential opportunities for delivery system optimization to enhance its pharmacokinetic profile. Further detailed pharmacokinetic studies including distribution, metabolism, and excretion parameters would strengthen the drug development foundation for this promising natural product.
This compound represents a promising multifunctional compound derived from traditional Chinese medicine with demonstrated efficacy across fibrotic, neoplastic, and inflammatory disease models. The compound's ability to simultaneously modulate multiple targets, including taurine metabolism, oxidative stress responses, PI3K/AKT and MAPK signaling pathways, and NLRP3 inflammasome activation, underscores its therapeutic potential for complex diseases [1] [3] [2].
Future research directions should prioritize comprehensive ADMET profiling, formulation optimization to enhance bioavailability, systematic preclinical evaluation in relevant disease models, and rational design of novel derivatives based on established structure-activity relationships. The continued investigation of this compound and its optimized derivatives represents a promising approach to developing novel therapeutic agents that bridge traditional medicine and modern pharmacological science.
The table below summarizes the key plant sources of this compound within the Menispermaceae family.
| Plant Source | Botanical Origin | Key this compound-Related Information |
|---|---|---|
| Stephania tetrandra S. Moore | Roots | Primary and most well-documented source; used in Traditional Chinese Medicine (TCM) [1] [2]. |
| Menispermum genus | Tuberous roots | Identified as a natural source of the alkaloid [3] [4]. |
The Menispermaceae family, often called the moonseed family, comprises numerous genera, many of which are known for producing bioactive alkaloids [5]. While Stephania tetrandra is the principal source, the presence of this compound in Menispermum indicates its distribution within the family [3].
Substantial preclinical research demonstrates this compound's multi-target pharmacological potential. Key findings from recent studies are summarized below.
| Model/System | Key Experimental Findings | Potential Mechanism(s) of Action |
|---|---|---|
| In Vitro (Chondrocytes) | Alleviates IL-1β-induced inflammation; reduces INOS, MMP-3; modulates aggrecan for ECM synthesis [4]. | Inhibits IKKα/β activity, suppressing NF-κB signaling pathway [3] [4]. |
| In Vivo (Mouse OA Model) | Ameliorates articular cartilage degeneration; reduces inflammatory destruction [3] [4]. | Inhibits NF-κB pathway; validated in human cartilage culture model [4]. |
| In Vitro & In Vivo (Osteosarcoma) | Suppresses proliferation, migration, invasion; accelerates apoptosis; inhibits tumor growth [6]. | Suppresses PI3K/Akt pathway & downstream targets (cyclin D1, MMP-2/9); upregulates caspases [6]. |
| In Vitro & In Vivo (Hepatic Fibrosis) | Alleviates liver fibrosis; suppresses HSC activation & ECM biosynthesis [1]. | Regulates taurine metabolism & activates Nrf2 pathway to reduce oxidative stress [1]. |
This compound's anti-inflammatory and anticancer effects often involve modulating key cellular signaling pathways. The following diagram illustrates the NF-κB pathway, a key mechanism identified in osteoarthritis research [3] [4]:
For researchers aiming to validate the anti-inflammatory effects of this compound, particularly via the NF-κB pathway, the following workflow based on the cited studies provides a methodological guide [3] [4]:
In Vitro Model Establishment
Treatment and Grouping
Efficacy Assessment
In Vivo Validation
For research replication and development, here is a summary of key experimental findings and methodologies.
The table below lists half-maximal inhibitory concentration (IC50) values of fangchinoline and a potent derivative against various human cancer cell lines, illustrating its broad-spectrum potential. This compound derivatives show significantly enhanced activity [1].
| Cell Line | Cancer Type | This compound (IC50 in µM) | Derivative 4g (IC50 in µM) |
|---|---|---|---|
| HEL | Leukaemia | 8.95 [1] | 1.98 [1] |
| K562 | Chronic Myelogenous Leukaemia | 10.29 [1] | 2.09 [1] |
| WM9 | Melanoma | 13.13 [1] | 1.07 [1] |
| PC3 | Prostate Cancer | 11.06 [1] | 2.03 [1] |
| MDA-MB-231 | Breast Cancer | 12.29 [1] | 2.92 [1] |
| A375 | Melanoma | 12.41 [2] | - |
| A875 | Melanoma | 16.20 [2] | - |
The following diagram summarizes the key molecular pathways through which this compound exerts its anticancer effects, based on the cited research.
This pathway map illustrates how this compound targets multiple hallmarks of cancer, including uncontrolled proliferation, evasion of cell death, and metastatic potential [6] [2] [3].
This compound's activity extends beyond oncology, showing effects against viral infection and bone loss through distinct mechanisms.
For professionals evaluating this compound's potential, consider these points:
Fangchinoline is a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra S. Moore [1]. Research demonstrates its potent inhibitory effects on osteoclast formation and function, positioning it as a promising natural compound for therapeutic development in osteolytic diseases such as osteoporosis [1] [2] [3].
The primary mechanism of action involves the downregulation of the key osteoclastogenic transcription factor NFATc1 and its downstream target genes, without significant effects on the early NF-κB and MAPK pathways induced by RANKL [1] [2]. Furthermore, in vivo studies have confirmed that this compound protects against bone loss in ovariectomized (OVX) mouse models, highlighting its therapeutic potential [1] [2] [3].
The table below summarizes the core experimental findings on this compound's effects on osteoclasts and underlying mechanisms.
| Experimental Model | Key Findings | Dosage/Concentration | References |
|---|---|---|---|
| In Vitro Osteoclastogenesis | Inhibition of RANKL-induced osteoclast formation | 0.5 µM, 1.0 µM [1] | [1] [2] [3] |
| Bone Resorption Assay | Suppression of hydroxyapatite resorption activity | 0.5 µM, 1.0 µM [1] | [1] |
| Gene Expression (qPCR) | Downregulation of Nfatc1, Ctsk, Acp5, Calcr, Atp6v0d2, Mmp9 | 0.5 µM, 1.0 µM [1] | [1] |
| NFATc1 Activity | Suppression of RANKL-induced NFATc1 promoter activity and protein expression | 1.0 µM [1] | [1] [2] |
| Cell Viability (MTS) | No significant cytotoxicity on BMMs | Up to 1.0 µM for 48h [1] | [1] |
| In Vivo OVX Mouse Model | Protection against estrogen deficiency-induced bone loss | 25 mg/kg/day (intraperitoneal) [1] | [1] [2] [3] |
This compound specifically inhibits the RANKL-induced NFATc1 signaling axis, a master regulator of osteoclast differentiation and function. The following diagram illustrates its targeted mechanism within the osteoclast signaling network.
Figure 1: this compound inhibits osteoclast formation by specifically targeting NFATc1 activation and expression. Notably, it does not affect upstream IκBα degradation or MAPK phosphorylation [1].
This protocol details the standard method for generating osteoclasts from bone marrow-derived macrophages (BMMs) and testing the inhibitory effect of this compound [1] [4].
3.1.1 Materials
3.1.2 Procedure
3.1.3 Timing of Treatment To identify the specific stage of osteoclastogenesis affected by this compound, add 1 µM this compound at different time points after RANKL stimulation (e.g., day 1, day 3, day 5) and stain for osteoclasts upon completion of the culture period [1] [4].
This protocol assesses the functional impact of this compound on osteoclast bone-degrading activity [1].
3.2.1 Materials
3.2.2 Procedure
This protocol is used to quantify the downregulation of osteoclast-specific genes by this compound.
3.3.1 Materials
3.3.2 Procedure
This protocol outlines the evaluation of this compound's protective effect against bone loss in a postmenopausal osteoporosis model.
3.4.1 Animal Model
3.4.2 Dosing and Administration
3.4.3 Sample Collection and Analysis
| Issue | Potential Cause | Solution |
|---|---|---|
| Low osteoclast formation in controls | Low RANKL bioactivity; Old serum lot. | Aliquot and store RANKL at -80°C; Use a consistent, qualified batch of FBS. |
| High cytotoxicity in treatment groups | DMSO concentration too high; Compound impurity. | Keep final DMSO concentration ≤0.1%. Verify compound purity (≥98%) and prepare fresh stock solutions. |
| High variability in resorption pits | Uneven cell seeding on hydroxyapatique surface. | Ensure hydroxyapatite plates are at room temperature before seeding. Seed cells gently and uniformly. |
| Poor RNA yield/cquality from mature osteoclasts | Cells are large and easily detached. | Aspirate medium carefully. Use well-established, adherent cultures. |
This compound is a potent and specific natural inhibitor of osteoclast formation and bone resorption, acting primarily through the suppression of the NFATc1 pathway. The protocols detailed herein provide a robust framework for researchers to validate and further investigate its anti-osteoclastic activity, supporting its potential development as a therapeutic agent for osteoporosis and other bone-related diseases.
Biological Significance and Therapeutic Potential: Osteoporosis is a pervasive global health concern characterized by elevated osteoclast formation and disrupted bone remodeling homeostasis, leading to reduced bone mass and increased fracture risk. With current pharmacological interventions often limited by side effects after long-term use, natural product-based therapeutics represent a promising alternative approach. This compound, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore, has emerged as a candidate compound with demonstrated anti-osteoporotic properties across multiple experimental models. Recent scientific evidence indicates that this compound exerts its effects primarily through inhibition of osteoclast differentiation and suppression of bone resorptive activity, positioning it as a potential foundation for novel anti-osteoporosis therapies targeting RANKL-mediated signaling pathways [1] [2].
Molecular Mechanisms of Action: this compound operates through multi-faceted mechanisms to regulate bone remodeling processes. At the cellular level, it significantly inhibits osteoclastogenesis by disrupting critical differentiation pathways without inducing cytotoxicity at effective concentrations. Mechanistic studies reveal that this compound specifically downregulates NFATc1 activity, a master regulator of osteoclast differentiation, while leaving early RANKL signaling events largely unaffected. This targeted approach effectively suppresses the expression of osteoclast-specific genes and proteins, including cathepsin K (CTSK) and V-ATPase-d2 (Atp6v0d2), which are essential for bone resorptive function [1]. Additionally, emerging evidence suggests that this compound may also promote osteoblast survival through autophagy induction and apoptosis inhibition, further contributing to its bone-protective effects by addressing both aspects of the bone remodeling process [3].
Primary Cell Isolation and Culture Conditions: The evaluation of this compound's effects on osteoclastogenesis begins with the isolation of primary bone marrow macrophages (BMMs) from C57BL/6 mice. Following euthanasia, femora and tibiae are aseptically dissected, and bone marrow is flushed using alpha modified Minimal Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The resulting cell suspension is cultured in T75 flasks with M-CSF (50 ng/ml) for approximately 72 hours to facilitate the differentiation of hematopoietic progenitor cells into BMMs, which serve as osteoclast precursors [1]. Non-adherent cells are subsequently removed, and adherent BMMs are harvested using cell dissociation solution, counted, and seeded in appropriate culture vessels for experimentation. It is critical to maintain cells in a humidified incubator at 37°C with 5% CO₂ throughout all procedures, with medium changes performed every two days to ensure optimal nutrient availability and growth factor supplementation.
Osteoclast Differentiation and Compound Treatment: For osteoclast differentiation assays, BMMs are seeded in 96-well plates at a density of 6 × 10³ cells per well and allowed to adhere overnight. To initiate osteoclast formation, cells are stimulated with RANKL (50 ng/ml) and M-CSF (50 ng/ml) in the presence or absence of various concentrations of this compound (typically 0.1-1 µM). The culture medium containing these factors is replaced every two days throughout the differentiation period, which generally spans 5-7 days until mature, multinucleated osteoclasts form in the vehicle control groups [1]. To identify the specific differentiation stage most sensitive to this compound's effects, time-course experiments can be performed where the compound is added at different time points (e.g., day 1, 3, or 5) following RANKL stimulation. Following the differentiation period, cells are fixed in 4% paraformaldehyde for 10 minutes and stained for tartrate-resistant acid phosphatase (TRAcP), a definitive marker of osteoclasts, using commercial staining kits according to manufacturer specifications. TRAcP-positive multinucleated cells containing three or more nuclei are quantified as mature osteoclasts using light microscopy.
Hydroxyapatite-Based Resorption Assessment: The functional impact of this compound on osteoclast bone-resorbing activity is evaluated using hydroxyapatite-coated surfaces that simulate the mineralized bone matrix. BMMs are differentiated into osteoclasts as described in section 2.1 by culturing in collagen-coated 6-well plates with RANKL (50 ng/ml) and M-CSF (50 ng/ml) until early osteoclast formation is observed (typically 3-4 days). The pre-osteoclasts are then gently harvested using cell dissociation solution to preserve cell integrity and seeded onto hydroxyapatite-coated 96-well plates at a standardized density. Cells are subsequently treated with RANKL (50 ng/ml) and various concentrations of this compound (0.5-1 µM) for an additional 48 hours to assess resorptive activity [1].
Quantification of Resorption Pits: Following the incubation period, the resorption assay is processed for dual analysis. First, half of the wells are fixed with 2.5% glutaraldehyde and subjected to TRAcP staining to determine osteoclast numbers and morphology on the hydroxyapatite surface. The remaining wells are bleached with 10% sodium hypochlorite for 10 minutes to remove cells and reveal the resorption pits formed in the hydroxyapatite coating. The bleached wells are then thoroughly washed with distilled water and imaged using brightfield microscopy at 10× magnification. The resorbed area percentage is quantified using ImageJ software with appropriate thresholding to distinguish resorbed from non-resorbed areas. This dual approach allows for correlation of osteoclast number with resorptive activity, determining whether observed reductions in resorption result from decreased osteoclast numbers or impaired resorptive function per cell [1].
Table 1: Key Parameters for this compound Treatment in Osteoclastogenesis Assays
| Experimental Aspect | Specifications | Optimal this compound Concentration |
|---|---|---|
| Osteoclast differentiation | BMMs + RANKL (50 ng/ml) + M-CSF (50 ng/ml) | 0.5-1 µM |
| Bone resorption assay | Pre-osteoclasts on hydroxyapatite coating + RANKL | 0.5-1 µM |
| Cytotoxicity threshold | BMMs + M-CSF only | >1 µM (non-cytotoxic) |
| Treatment duration | Full differentiation period | 5-7 days |
| Staining method | TRAcP staining followed by light microscopy | N/A |
RNA Isolation and Quantitative PCR: To investigate the effects of this compound on osteoclast-specific gene expression, BMMs are seeded in 6-well plates at a density of 1 × 10⁵ cells per well and stimulated with RANKL (50 ng/ml) in the presence or absence of this compound (0.5-1 µM) for 5 days, with medium changes every two days. Total RNA is then extracted using TRIzol reagent according to the manufacturer's instructions, with RNA concentration and purity determined spectrophotometrically. Single-stranded cDNA is synthesized from 1 μg of total RNA using reverse transcriptase with oligo-dT primers [1]. Quantitative PCR reactions are performed using a ViiA 7 Real-time PCR system with SYBR Green chemistry, with all reactions run in technical triplicates. The PCR protocol consists of an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 15 seconds at 95°C and 45 seconds at 60°C, with a final dissociation stage to verify amplification specificity. Gene expression levels are normalized to the housekeeping gene Gapdh using the comparative Cq (ΔΔCq) method, with results expressed as fold change relative to control samples.
Osteoclast Marker Genes and Primer Sequences: this compound's impact on osteoclast differentiation is assessed by monitoring the expression of key osteoclast-specific genes, including cathepsin K (Ctsk), calcitonin receptor (Calcr), V-ATPase-d2 (Atp6v0d2), matrix metallopeptidase 9 (MMP9), NFATc1, and TRAcP (Acp5). These genes represent critical functional components of mature osteoclasts, with Ctsk and MMP9 involved in extracellular matrix degradation, Atp6v0d2 essential for acidification of the resorption lacuna, and NFATc1 serving as the master regulator of osteoclast differentiation [1]. The primer sequences for these genes are meticulously designed to ensure specificity and amplification efficiency, with representative examples including: Ctsk (forward: 5'-GGG AGA AAA ACC TGA AGC-3', reverse: 5'-ATT CTG GGG ACT CAG AGC-3'), Calcr (forward: 5'-TGG TTG AGG TTG TGC CCA-3', reverse: 5'-CTC GTG GGT TTG CCT CAT C-3'), and NFATc1 (forward: 5'-CAA CGC CCT GAC CAC CGA TAG-3', reverse: 5'-GGC TGC CTT CCG TCT CAT AGT-3') [1]. Consistent observation of downregulated expression across this gene panel would provide compelling evidence that this compound suppresses the osteoclast differentiation program.
Western Blot Analysis: For protein expression analysis, BMMs are seeded in 6-well plates at 1 × 10⁶ cells per well for short-term signaling studies or 1 × 10⁵ cells per well for longer-term differentiation markers. Following serum starvation for 3 hours, cells are pre-treated with this compound (0.5-1 µM) for 1 hour before stimulation with RANKL (50 ng/ml) for various time periods (0-60 minutes for early signaling events, or 1-5 days for differentiation markers). Cells are then harvested and lysed using RIPA lysis buffer supplemented with protease and phosphatase inhibitors [1]. Protein concentration is determined using the Lowry assay, and equal amounts of protein (typically 20-30 μg) are separated by SDS-PAGE on 10% gels before transfer to polyvinylidene difluoride membranes. Membranes are blocked with 5% non-fat milk and incubated overnight at 4°C with primary antibodies against proteins of interest, including NFATc1, IκBα, phosphorylated ERK, phosphorylated P38, phosphorylated JNK, and β-actin (loading control). Following incubation with appropriate horseradish peroxidase-conjugated secondary antibodies, protein bands are visualized using enhanced chemiluminescence and quantified by densitometry.
Luciferase Reporter Gene Assays: To investigate this compound's effects on transcription factor activation, RAW264.7 cells stably transfected with NF-κB or NFATc1 luciferase reporter constructs are utilized. Transfected cells are seeded in 48-well plates at a density of 1.5 × 10⁵ cells/well (NF-κB assay) or 5 × 10⁴ cells/well (NFATc1 assay) and allowed to adhere overnight. Cells are pre-treated with this compound for 1 hour before stimulation with RANKL (50 ng/ml) for 6 hours (NF-κB assay) or 24 hours (NFATc1 assay) [1]. Following incubation, cells are harvested and lysed, and luciferase activity is measured using a luciferase assay system according to manufacturer instructions, with luminescence quantified using a microplate luminometer. Results are normalized to protein concentration and expressed as relative luciferase units compared to control treatments. These reporter assays provide direct evidence of this compound's specific inhibition of NFATc1 transcriptional activity without affecting upstream IκBα degradation, helping to pinpoint its mechanism within the RANKL signaling cascade.
Table 2: Molecular Techniques for Evaluating this compound's Mechanisms
| Method | Target | Key Findings | Technical Considerations |
|---|---|---|---|
| Quantitative PCR | Osteoclast-specific genes | Downregulation of NFATc1, Ctsk, Atp6v0d2 | Normalize to Gapdh; use triplicate reactions |
| Western blot | Signaling proteins | Reduced NFATc1 protein; no effect on IκBα degradation | Multiple time points needed for kinetics |
| Luciferase reporter | Transcriptional activity | Inhibition of NFATc1 activity; minimal NF-κB effect | Normalize to protein concentration |
| Immunofluorescence | Nuclear translocation | Suppressed P65 nuclear translocation | Requires high-quality fixation and antibodies |
Animal Model Establishment and Dosing Protocol: The anti-osteoporotic efficacy of this compound is validated in vivo using the ovariectomized (OVX) mouse model, which recapitulates postmenopausal osteoporosis through estrogen depletion. Female C57BL/6 mice (typically 10-12 weeks old) are randomly divided into four groups: (1) sham-operated control, (2) OVX + vehicle, (3) OVX + low-dose this compound, and (4) OVX + high-dose this compound. Following anesthesia, bilateral ovariectomy is performed through dorsal incisions, while sham operations involve identical procedures without ovary removal [1]. After a one-week recovery period, this compound administration commences via intraperitoneal injection at doses ranging from 1-10 mg/kg daily, continuing for 6-8 weeks to allow significant bone loss development in vehicle-treated controls. Throughout the study, body weight is monitored weekly, and animals are maintained under standard housing conditions with ad libitum access to food and water. All procedures must receive appropriate institutional animal care committee approval and adhere to established guidelines for laboratory animal welfare.
Tissue Collection and Bone Parameter Analysis: At the experimental endpoint, blood samples are collected via cardiac puncture under anesthesia for serum biomarker analysis, followed by euthanasia through cervical dislocation. The femora, tibiae, and lumbar vertebrae are carefully dissected, cleaned of soft tissue, and fixed in 4% paraformaldehyde for 24 hours at 4°C. For micro-computed tomography (micro-CT) analysis, bones are scanned using a high-resolution system with typical settings of 70 kVp tube voltage, 114 μA current, and 10 μm isotropic resolution. Three-dimensional reconstructions are generated, and bone mineral density (BMD), trabecular bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp) are quantified using manufacturer-supplied software [1] [3]. Following scanning, bones are decalcified in 10% EDTA for 2-3 weeks, embedded in paraffin, and sectioned at 5 μm thickness for histological staining, including hematoxylin and eosin (H&E) for general morphology and TRAcP staining for osteoclast identification and quantification.
Bone Histology and Osteoclast Quantification: Decalcified bone sections are subjected to TRAcP staining using commercial kits according to manufacturer protocols to identify mature osteoclasts. Briefly, sections are deparaffinized, rehydrated through graded alcohols, and incubated with naphthol AS-BI phosphate and fast red violet LB salt in the presence of 50 mM sodium tartrate (pH 5.0) for 1 hour at 37°C. Following counterstaining with hematoxylin, TRAcP-positive multinucleated cells (≥3 nuclei) adjacent to bone surfaces are identified as osteoclasts [1]. Histomorphometric parameters, including osteoclast number per bone perimeter (N.Oc/B.Pm) and osteoclast surface per bone surface (Oc.S/BS), are quantified using specialized image analysis software at 200× magnification, with measurements typically performed in the secondary spongiosa of distal femora or proximal tibiae.
Serum Biomarker Analysis: Systemic bone turnover is assessed through serum biomarkers, collected at sacrifice and separated by centrifugation. Tartrate-resistant acid phosphatase (TRAcP) activity, reflecting osteoclast number and activity, is measured using commercial assay kits with p-nitrophenyl phosphate as substrate in the presence of 50 mM sodium tartrate (pH 5.0). Alkaline phosphatase (ALP) activity, an indicator of osteoblast activity, is determined using similar kits without tartrate inhibition [3]. Additionally, collagen type I cross-linked C-telopeptide (CTX) and osteocalcin levels can be quantified using ELISA kits to provide additional measures of bone resorption and formation, respectively. These serum biomarkers complement histological and micro-CT data by providing dynamic measures of bone turnover that reflect the overall impact of this compound treatment on skeletal homeostasis.
Standardized Measurement Approaches: Robust quantification methodologies are essential for accurately assessing this compound's effects on bone resorption parameters. For in vitro osteoclastogenesis assays, osteoclast number is defined as the count of TRAcP-positive multinucleated cells containing three or more nuclei per well, while osteoclast size is measured as the average area of these cells using ImageJ software. In bone resorption assays, the resorbed area percentage is calculated by dividing the total pit area by the total well area and multiplying by 100. For in vivo micro-CT data, standard parameters should follow the guidelines of the American Society for Bone and Mineral Research, with trabecular bone volume fraction (BV/TV) calculated as trabecular bone volume divided by total tissue volume, trabecular number (Tb.N) determined using the model-independent 3D distance transformation method, trabecular thickness (Tb.Th) and trabecular separation (Tb.Sp) derived using the plate model formulae [1] [3]. Histomorphometric measurements should be performed by two independent observers blinded to treatment groups to minimize bias, with inter-observer variability assessed using intraclass correlation coefficients.
Statistical Analysis and Data Presentation: All experiments should include appropriate biological replicates (typically n=5-8 for in vivo studies, n=3-5 for in vitro experiments with multiple wells per condition), with data presented as mean ± standard error of the mean (SEM). Normality of distribution is assessed using Shapiro-Wilk tests, and homogeneity of variances confirmed with Levene's test. For comparisons between multiple groups, one-way analysis of variance (ANOVA) is employed, followed by post-hoc tests such as Dunnett's test for comparisons against a single control group or Tukey's test for all pairwise comparisons. For time-course experiments or studies with multiple factors, two-way ANOVA with appropriate post-hoc testing is recommended. Statistical significance is typically set at p<0.05, with exact p-values provided where possible. Graphical representation of data should clearly illustrate effect sizes and variability, with bar graphs for group comparisons and line graphs for time-course studies. All statistical analyses can be performed using software such as GraphPad Prism, with documentation of the specific tests and versions used.
Integrating Multidimensional Data: Interpretation of this compound's anti-resorptive effects requires integration across experimental domains, from molecular signaling to functional outcomes. The consistent observation of dose-dependent inhibition across osteoclast differentiation, resorptive activity, and gene expression profiles strengthens the evidence for a specific anti-osteoclastogenic effect rather than general cytotoxicity. The dissociation between this compound's suppression of NFATc1 activation and its lack of effect on early IκBα degradation and MAPK signaling suggests a targeted mechanism that disrupts the amplification phase of osteoclast differentiation rather than initial RANKL recognition [1]. This specific mechanism is particularly valuable therapeutically, as it may interfere with pathological osteoclast activation while preserving fundamental immune signaling pathways. Additionally, observations from glucocorticoid-induced osteoporosis models indicating that this compound promotes osteoblast autophagy and reduces apoptosis suggest a dual mechanism that addresses both enhanced resorption and inadequate bone formation [3].
Contextualizing Findings Within Therapeutic Development: When positioning this compound within the landscape of anti-osteoporosis drug development, its natural product origin and multi-target profile may offer advantages in terms of synergistic actions and reduced side effects compared to highly specific biologics. However, the research findings should be interpreted with appropriate consideration of the experimental models employed. The OVX model effectively recapitulates postmenopausal high-turnover osteoporosis but may not fully represent age-related or glucocorticoid-induced bone loss. Similarly, the predominantly murine systems used for in vitro and in vivo studies necessitate caution in extrapolating to human physiology, particularly regarding pharmacokinetics and metabolism. The field would benefit from future studies incorporating human osteoclast cultures, additional preclinical models representing diverse osteoporosis etiologies, and preliminary adsorption, distribution, metabolism, and excretion (ADME) profiling to better assess translational potential. Nevertheless, the current experimental evidence provides a compelling foundation for considering this compound as a promising candidate for further anti-osteoporosis therapeutic development.
Diagram 1: Molecular mechanism of this compound inhibition of osteoclast differentiation. This compound specifically targets NFATc1 activation and expression without affecting early RANKL signaling events, ultimately suppressing osteoclast-specific gene expression and bone resorptive function.
Diagram 2: Comprehensive experimental workflow for evaluating this compound's anti-resorptive activity. The integrated approach spans in vitro osteoclast differentiation and function assays, molecular mechanism elucidation, and in vivo validation in the OVX mouse model of osteoporosis.
This compound is a bisbenzylisoquinoline alkaloid naturally extracted from the roots of Stephania tetrandra S. Moore and other plants in the Menispermaceae family. This compound has attracted significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and potential bone-protective effects. Recent research has illuminated this compound's potent inhibitory activity against osteoclast formation and function, positioning it as a promising candidate for developing novel therapies for osteolytic diseases such as osteoporosis. [1] [2]
The RANKL/RANK/OPG signaling pathway represents a crucial regulatory system in bone remodeling, where receptor activator of nuclear factor kappa-B ligand (RANKL) binding to its receptor RANK on osteoclast precursors triggers a cascade of intracellular events leading to osteoclast differentiation and activation. Inhibition of this pathway has emerged as a promising therapeutic strategy for conditions characterized by excessive bone resorption. This compound demonstrates significant activity in suppressing RANKL-induced signaling, particularly through downregulation of NFATc1 activation, a master regulator of osteoclastogenesis, without initially affecting IκBα degradation or MAPK pathways. This targeted mechanism of action, combined with its natural origin and favorable toxicity profile, makes this compound an attractive compound for further pharmaceutical development. [1]
Table 1: In vitro effects of this compound on osteoclastogenesis and osteoclast function
| Parameter | Experimental System | Dosage/Concentration | Key Findings | Significance |
|---|---|---|---|---|
| Osteoclast Formation | Mouse BMMs + RANKL (50 ng/mL) | 0.5 µM, 1 µM | Significant inhibition of osteoclastogenesis | IC50 ~0.5-1 µM |
| Cell Viability | Mouse BMMs + M-CSF | 0.125-2 µM for 48h | No cytotoxicity below 1 µM | Safe for in vitro use up to 1 µM |
| Bone Resorption | BMMs on hydroxyapatite plates | 0.5 µM, 1 µM | Reduced resorption area | Dose-dependent inhibition |
| Gene Expression | qPCR of RANKL-treated BMMs | 0.5 µM, 1 µM for 5 days | Downregulation of NFATc1, Ctsk, Acp5, Atp6v0d2, Calcr | Suppression of osteoclast differentiation program |
Table 2: Animal study results of this compound in disease models
| Parameter | Animal Model | Dosage/Regimen | Key Findings | Significance |
|---|---|---|---|---|
| Bone Loss Protection | OVX mice (post-menopausal osteoporosis model) | Not specified in available data | Protected against bone loss | Confirmed in vivo efficacy |
| Root Resorption | Wistar rats with orthodontic tooth movement | 200 µg (40 µL of 5 µg/µL) every 2 days | Significant reduction in resorption area ratio | 43.7% reduction with 50g force; 45.2% reduction with 100g force |
| Therapeutic Window | Multiple systems | 0.5-1 µM (in vitro); 200 µg/dose (in vivo) | Effective at non-cytotoxic concentrations | Promising safety profile |
Isolation Procedure: Extract bone marrow from C57BL/6 mouse femora and tibiae by flushing with alpha-MEM using a sterile 25-gauge needle. Dissociate cells by gentle pipetting and passage through a 70-μm cell strainer to obtain single-cell suspension. [1]
Culture Conditions: Plate cells in T75 flasks at density of 1×10^6 cells/cm^2 in complete α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 ng/mL M-CSF. Incubate at 37°C with 5% CO2 for 16-24 hours to facilitate macrophage adhesion. [1]
Differential Adhesion: Remove non-adherent cells after initial incubation. Culture adherent BMMs with fresh M-CSF-containing medium for 3 days, replacing medium every 2 days, to generate osteoclast precursors. [1]
Differentiation Induction: Seed BMMs in 96-well plates at 6×10^3 cells/well in complete α-MEM with 50 ng/mL M-CSF and 50 ng/mL RANKL. Culture for 5 days with medium replacement every 2 days to induce osteoclast differentiation. [1]
Compound Treatment: Prepare this compound stock solution in DMSO and dilute to working concentrations (0.125, 0.25, 0.5, 1, and 2 μM) in complete medium. Add this compound simultaneously with RANKL stimulation. Include vehicle control (0.1% DMSO) and blank control. [1]
Staging Experiments: For time-course studies, add 1μM this compound at different differentiation stages: Day 1 (early), Day 3 (middle), or Day 5 (late) of RANKL stimulation to identify sensitive phases. [1]
Fixation: After 5 days of culture, remove medium and fix cells with 4% paraformaldehyde for 10 minutes at room temperature. Wash three times with 1× PBS. [1]
Staining: Incubate fixed cells with TRAcP staining solution following manufacturer's protocol. TRAcP-positive multinucleated cells (≥3 nuclei) are identified as osteoclasts. [1]
Quantification: Capture images using light microscopy and count TRAcP-positive multinucleated cells in five random fields per well. Perform experiments in triplicate with three independent biological replicates. [1]
Pre-differentiation: Seed BMMs in 6-well collagen-coated plates at 1×10^5 cells/well and stimulate with 50 ng/mL RANKL and 50 ng/mL M-CSF for 4-5 days until pre-osteoclasts form. Replace medium every 2 days. [1]
Cell Harvesting: Gently scrape pre-osteoclasts using cell dissociation solution and centrifuge at 1,200 rpm for 5 minutes. Resuspend cell pellet in complete α-MEM without air bubbles. [1]
Seeding on Hydroxyapatite: Plate 2×10^4 cells/well in 96-well hydroxyapatite-coated plates. Allow cells to adhere for 2 hours before adding treatments. [1]
Compound Exposure: Treat adhered osteoclasts with this compound (0.5 and 1 μM) or vehicle control in presence of RANKL (50 ng/mL) for 48 hours. Include TRAcP staining controls in parallel wells. [1]
Visualization of Resorption Pits: Remove cells by bleaching with 10% sodium hypochlorite for 10 minutes followed by thorough washing with distilled water. Air dry plates and stain resorption pits with 0.5% toluidine blue for 5 minutes. [1]
Quantification: Capture five random images per well using light microscopy. Calculate resorbed area percentage using ImageJ software with particle analysis function. Normalize data to osteoclast number from TRAcP-stained parallel wells. [1]
Cell Seeding: Seed BMMs in 96-well plates at 6×10^3 cells/well in complete α-MEM with M-CSF (50 ng/mL) and incubate overnight for attachment. [1]
Treatment: Expose cells to this compound concentrations (0.125, 0.25, 0.5, 1, and 2 μM) for 48 hours. Include vehicle control and blank (medium only). Use 6 replicates per condition. [1]
Viability Measurement: Add 20 μL MTS reagent to each well and incubate for 2-4 hours at 37°C. Measure absorbance at 490 nm using microplate reader. Calculate cell viability as percentage of vehicle control. [1]
Stable Cell Lines: Utilize RAW264.7 cells stably transfected with NF-κB luciferase reporter construct (3κB-Luc-SV40) or NFATc1 luciferase reporter construct. Maintain cells in complete DMEM with appropriate selection antibiotics. [1]
Experimental Seeding: Plate NF-κB reporter cells at 1.5×10^5 cells/well and NFAT reporter cells at 5×10^4 cells/well in 48-well plates. Incubate overnight to reach 70-80% confluence. [1]
Compound Pre-treatment: Pre-treat cells with this compound (0.5 and 1 μM) for 1 hour before RANKL stimulation. Include positive control (RANKL only) and negative control (vehicle only). [1]
Stimulation: Stimulate NF-κB reporter cells with 50 ng/mL RANKL for 6 hours and NFAT reporter cells with 50 ng/mL RANKL for 24 hours based on optimal response windows. [1]
Luciferase Activity Measurement: Lyse cells with passive lysis buffer and transfer lysates to white 96-well plates. Measure luciferase activity using luciferase assay system according to manufacturer's instructions. Normalize data to protein concentration. [1]
Short-term Signaling: Seed BMMs at 1×10^6 cells/well in 6-well plates overnight. Serum-starve for 3 hours, pre-treat with this compound (1 μM) for 1 hour, then stimulate with RANKL (50 ng/mL) for 0, 10, 20, 30, and 60 minutes. [1]
Long-term Expression: Culture BMMs at 1×10^5 cells/well with RANKL and this compound (1 μM), harvesting at day 1, 3, and 5 of differentiation. [1]
Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Centrifuge at 14,000×g for 15 minutes at 4°C and collect supernatant for analysis. [1]
Electrophoresis: Separate 30-50 μg protein by SDS-PAGE (8-12% gels depending on target protein size) and transfer to PVDF membranes using standard protocols. [1]
Antibody Incubation: Block membranes with 5% non-fat milk for 1 hour. Incubate with primary antibodies (IκBα, p-ERK, p-P38, p-JNK, NFATc1, v-ATPase-d2, β-actin) overnight at 4°C. Use appropriate dilutions according to manufacturer recommendations. [1]
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using enhanced chemiluminescence substrate and image with digital documentation system. Normalize target protein expression to β-actin loading control. [1]
Cell Treatment: Culture BMMs in 6-well plates at 1×10^5 cells/well and stimulate with RANKL (50 ng/mL) in presence of this compound (0.5 and 1 μM) for 5 days. [1]
RNA Extraction: Isolate total RNA using TRIzol reagent according to manufacturer's instructions. Determine RNA concentration and purity by spectrophotometry (A260/A280 ratio >1.8). [1]
cDNA Synthesis: Synthesize single-stranded cDNA from 1 μg RNA using reverse transcriptase with oligo-dT primers in 20 μL reaction volume. Dilute cDNA 1:5 with nuclease-free water for qPCR. [1]
Reaction Setup: Prepare 10 μL reactions containing 2 μL diluted cDNA, 5 μL SYBR Green master mix, and 0.5 μM each of forward and reverse primers. Perform in triplicate using 384-well plates. [1]
Primer Sequences:
Amplification and Analysis: Run qPCR reactions on ViiA 7 Real-time PCR system with standard cycling conditions. Calculate relative gene expression using 2^(-ΔΔCt) method with GAPDH normalization. [1]
Surgical Procedure: Utilize 12-week-old female C57BL/6 mice. Perform bilateral ovariectomy (OVX) under anesthesia to induce estrogen deficiency. For sham control group, perform identical procedure without ovary removal. [1]
Randomization and Grouping: One week after surgery, randomly divide OVX mice into treatment groups (n=8-12): Vehicle control, this compound (multiple doses), and positive control (e.g., alendronate or RANK-Fc). Include sham-operated group as normal control. [1]
Compound Administration: Administer this compound via appropriate route (oral gavage or intraperitoneal injection) at predetermined doses based on preliminary studies. Treat daily for 8-12 weeks to observe significant bone changes. [1]
Tissue Harvesting: Euthanize mice at experimental endpoint. Collect blood serum for biochemical markers (TRACP-5b, CTX-I). Harvest femora, tibiae, and lumbar vertebrae for analysis. [1] [3]
Micro-CT Analysis: Scan excised femora using micro-CT at appropriate resolution (10-20 μm voxel size). Analyze trabecular bone parameters in distal metaphyseal region: bone volume fraction (BV/TV), trabecular number (Tb.N), thickness (Tb.Th), separation (Tb.Sp), and structural model index. [1] [4]
Histomorphometry: Fix right femora in 4% PFA, decalcify in EDTA, and embed in paraffin. Section at 5 μm thickness and stain with H&E, TRAcP, and Goldner's trichrome. Perform dynamic histomorphometry using calcein double labeling. [1]
Biomechanical Testing: Conduct three-point bending test on femoral diaphysis to assess bone strength parameters: maximum load, stiffness, yield load, and energy to failure. Use appropriate span distance and loading rate for mouse bones. [3] [4]
Figure 1: Mechanism of this compound action in RANKL-induced signaling pathway. This compound specifically targets NFATc1 activation downstream of RANKL signaling, ultimately inhibiting osteoclastogenesis and bone resorption without initially affecting IκBα degradation or MAPK pathways. [1]
Compound Solubility: this compound has limited aqueous solubility. Prepare stock solutions in DMSO at 10-100 mM concentration, ensuring final DMSO concentration does not exceed 0.1% in cell culture to avoid cytotoxicity. For in vivo studies, optimize formulation using appropriate vehicles such as PEG400 or cyclodextrin complexes. [1] [5]
RANKL Bioactivity: Use quality-controlled recombinant RANKL with verified biological activity. Aliquot and store at -80°C to prevent freeze-thaw degradation. Include positive controls in every experiment to confirm RANKL responsiveness. [1]
Cell Passage Number: Use low-passage bone marrow macrophages (passage 2-4) to maintain differentiation potential. Older passages may exhibit reduced osteoclastogenesis efficiency. [1]
Inconsistent Osteoclast Differentiation: Ensure M-CSF and RANKL are fresh and properly stored. Check serum lot consistency as some lots may inhibit differentiation. Pre-test new serum batches for osteoclast support capability.
High Background in Resorption Assays: Include proper controls (cells without RANKL stimulation) to account for non-specific resorption. Ensure complete cell removal after bleaching by microscopic verification before pit staining.
Variable In Vivo Responses: Standardize animal age, sex, and genetic background. Control for environmental factors including light-dark cycles and diet. Perform surgeries at consistent time points to minimize hormonal variation.
Fangchinoline is a bisbenzylisoquinoline alkaloid isolated from Radix Stephaniae tetrandrae S. Moore, a traditional Chinese medicine known as Fangji. Recent research has revealed that this compound and its structural analogue tetrandrine exhibit direct binding affinity with the human proteasome β1 subunit and inhibit its activity in vitro. The proteasome has emerged as a crucial target for anti-cancer therapy, as it plays a central role in degrading intracellular proteins involved in cell cycle progression, proliferation, and apoptosis. The ubiquitin-proteasome system is responsible for the degradation of many regulatory proteins, and its inhibition leads to accumulation of proteasome substrates that trigger cell cycle arrest and apoptosis—making proteasome inhibitors promising candidates for cancer treatment [1] [2].
This application note provides detailed methodologies for evaluating this compound as a proteasome β1 subunit inhibitor, encompassing quantitative binding assays, enzymatic activity measurements, cellular models, and in vivo validation. The protocols are optimized for researchers and drug development professionals investigating natural product-based proteasome inhibitors for oncology applications. The comprehensive approach outlined here enables thorough characterization of compound efficacy, mechanism of action, and therapeutic potential, supporting drug discovery efforts targeting the proteasome pathway [1] [3] [2].
Purpose: To measure direct binding affinity between this compound and recombinant human proteasome β1 subunit protein.
Materials and Reagents:
Procedure:
Table 1: Representative SPR Binding Data for this compound and Tetrandrine to Proteasome β1 Subunit
| Compound | k~a~ (1/Ms) | k~d~ (1/s) | K~D~ (μM) |
|---|---|---|---|
| This compound | Data not specified in sources | ||
| Tetrandrine | Data not specified in sources |
Technical Notes: Ensure thorough buffer matching for sample preparations to minimize refractive index artifacts. Regular sensor chip regeneration may be required for repeated binding measurements. Include reference flow cell corrections for improved data accuracy.
Purpose: To evaluate the inhibitory effect of this compound on proteasome β1 subunit enzymatic activity in a cell-free system.
Materials and Reagents:
Procedure:
Purpose: To assess this compound inhibition in the context of the intact 20S proteasome complex.
Materials and Reagents:
Procedure:
Table 2: Proteasome Catalytic Subunits and Their Respective Fluorogenic Substrates
| Catalytic Subunit | Activity Type | Preferred Substrate | Ex/Emm (nm) |
|---|---|---|---|
| β1 | Caspase-like | Z-LLE-AMC | 360/465 |
| β2 | Trypsin-like | Z-ARR-AMC | 360/465 |
| β5 | Chymotrypsin-like | Suc-LLVY-AMC | 360/465 |
Technical Notes: For kinetic assays, measure initial reaction rates to ensure linearity. Include positive controls (e.g., known proteasome inhibitors like carfilzomib) for assay validation. Z-LLE-AMC is specifically recommended for assessing β1 subunit caspase-like activity [4].
Purpose: To evaluate this compound effects on cancer cell proliferation and proteasome activity in cellular contexts.
Materials and Reagents:
Procedure:
Purpose: To determine this compound's anti-proliferative effects in cancer cells.
Procedure:
Purpose: To evaluate proteasome inhibition in intact cells.
Procedure:
Table 3: Cellular Responses to this compound Treatment in Prostate Cancer Models
| Cell Line | Treatment Duration | IC~50~ (Viability) | Proteasome Inhibition | Cell Cycle Arrest | Apoptosis Induction |
|---|---|---|---|---|---|
| PC-3 | 24-72 h | Dose-dependent | Caspase-like activity most affected | G0/G1 phase | Significant |
| LnCap | 24-72 h | Dose-dependent | Caspase-like activity most affected | G0/G1 phase | Significant |
Purpose: To validate proteasome β1 subunit as the specific cellular target of this compound.
Procedure:
Expected Results: Over-expression of β1 subunit should increase cellular sensitivity to this compound cytotoxicity, while knockdown should ameliorate its effects, confirming target specificity.
Purpose: To detect accumulation of ubiquitinated proteins and specific proteasome substrates as evidence of proteasome inhibition.
Materials and Reagents:
Procedure:
Expected Results: Dose-dependent and time-dependent accumulation of ubiquitinated proteins, p27, Bax, and IκB-α in this compound-treated cells.
Purpose: To evaluate downstream effects of proteasome inhibition on cell fate.
Procedure:
Expected Results: this compound treatment induces apoptosis and cell cycle arrest at G0/G1 phase in PC-3 cells.
The following diagram illustrates the signaling pathways affected by this compound-mediated proteasome β1 subunit inhibition and the subsequent cellular responses:
Figure 1: Signaling pathways affected by this compound-mediated proteasome β1 subunit inhibition and subsequent cellular responses
Purpose: To evaluate this compound's anti-tumor effects and proteasome inhibition in vivo.
Materials and Reagents:
Procedure:
Procedure:
Expected Results: this compound treatment should inhibit tumor growth, increase apoptosis in tumor sections, and decrease proteasome activities in tumor xenografts.
Statistical Analysis:
Interpretation Guidelines:
Table 4: Common Technical Issues and Solutions
| Problem | Potential Cause | Solution |
|---|---|---|
| Low signal in enzymatic assays | Enzyme inactivity | Aliquot and preserve enzyme at -80°C; avoid freeze-thaw cycles |
| High background in cellular assays | Autofluorescence | Include cell-only and substrate-only controls for background subtraction |
| Poor compound solubility | DMSO concentration too high | Ensure final DMSO concentration ≤0.1% in cellular assays |
| Inconsistent results between assays | Proteasome subunit heterogeneity | Characterize proteasome composition in cell lines used |
| Weak binding signal in SPR | Improper immobilization | Optimize protein coupling density on sensor chip |
The protocols outlined in this application note provide a comprehensive framework for evaluating this compound as a proteasome β1 subunit inhibitor. The multi-level approach—spanning biophysical binding assays, enzymatic inhibition studies, cellular models, and in vivo validation—enables robust characterization of compound activity and therapeutic potential. The methodologies described can be adapted for profiling related compounds or optimizing derivative molecules, supporting drug discovery efforts targeting the proteasome for cancer therapy.
This compound is a bisbenzylisoquinoline alkaloid isolated from the roots of Stephania tetrandra S. Moore, a traditional Chinese medicinal herb. This natural compound has gained significant attention in cancer research due to its potent antitumor activities across diverse cancer types, with G1 phase cell cycle arrest representing one of its primary mechanisms of action. This compound exerts its effects through multimodal approaches, targeting key regulatory proteins and signaling pathways that control the G1 to S phase transition in the cell cycle. Research has demonstrated that this compound modulates the expression and activity of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors, creating a coordinated response that prevents cell cycle progression and inhibits cancer proliferation. [1] [2]
The molecular mechanisms underlying this compound-induced G1 arrest vary across cancer types but share common regulatory elements. In chronic myelogenous leukemia (CML) K562 cells, this compound treatment led to upregulation of CDKN1A (p21) and downregulation of cyclin D2 (CCND2), effectively halting cells in the G0/G1 phase. Similarly, in breast cancer models, this compound reduced expression of cyclin D1, cyclin D3, and cyclin E while increasing the CDK inhibitors p21/WAF1 and p27/KIP1. Additional research has revealed that this compound also influences downstream effectors including the retinoblastoma (Rb) protein and E2F transcription factors, further reinforcing cell cycle arrest at the G1 checkpoint. These multifaceted mechanisms position this compound as a promising candidate for targeted cancer therapy development. [1] [3] [4]
This compound induces G1 phase arrest through coordinated modulation of core cell cycle regulatory components and multiple signaling pathways:
Cell Cycle Regulatory Proteins: this compound consistently demonstrates dose-dependent effects on cyclins, CDKs, and CDK inhibitors across cancer types. In breast cancer cells (MCF-7 and MDA-MB-231), this compound significantly reduces expression levels of cyclin D1, cyclin D3, and cyclin E, while simultaneously upregulating p21/WAF1 and p27/KIP1. This combined effect potently inhibits the kinase activities of CDK2, CDK4, and CDK6, which are essential for G1 phase progression. Similarly, in lung cancer SPC-A-1 cells, this compound downregulates mRNA expression of cyclin D1, CDK4, and CDK6, establishing a consistent pattern of targeting the cyclin D-CDK4/6 complex that governs the early G1 phase. [3] [4]
Rb/E2F Pathway Modulation: this compound's impact extends to critical downstream effectors of the G1/S transition. In lung cancer models, treatment results in decreased phosphorylation of retinoblastoma (Rb) protein and subsequent suppression of E2F-1 activity. The hypophosphorylated form of Rb binds to and inhibits E2F transcription factors, preventing the expression of genes required for S phase entry. This mechanism effectively blocks cell cycle progression at the G1 checkpoint, contributing to this compound's antiproliferative effects. [4]
Signaling Pathway Interference: Beyond direct cell cycle regulation, this compound modulates several oncogenic signaling pathways. In osteosarcoma cells, it suppresses the PI3K/Akt pathway, reducing expression of PI3K and phospho-Akt (Thr308). This pathway inhibition leads to downregulation of cyclin D1 expression. Additionally, this compound derivatives have been shown to inhibit both PI3K/AKT and MAPK signaling pathways in human leukemia cells, indicating broad-spectrum activity against multiple pro-proliferative signaling cascades. [5] [6]
The molecular mechanisms of this compound-induced G1 arrest display both conserved and cell-type-specific elements:
Leukemia Models: In CML K562 cells, this compound uniquely upregulates MCL-1 mRNA levels alongside CDKN1A induction and CCND2 suppression. This effect on MCL-1, typically known as an anti-apoptotic protein, highlights the cell-type-specific regulation of this compound. Interestingly, in these cells, this compound induces G0/G1 arrest without significant apoptosis, suggesting a primarily cytostatic mechanism in this context. [1] [2]
Prostate Cancer: this compound inhibits the proteasome β1 subunit in prostate cancer cells, leading to accumulation of ubiquitinated proteins and key proteasome substrates including p27. This proteasome inhibition represents an alternative mechanism for inducing cell cycle arrest, as increased p27 levels potently inhibit CDK2/cyclin E and CDK4/cyclin D complexes. This mechanism connects this compound's activity to protein degradation pathways. [7]
Esophageal Cancer: In ESCC models, this compound induces G1 phase arrest dependent on p21 and p27 upregulation. This effect is accompanied by coordinated triggering of both intrinsic and extrinsic apoptosis pathways through transactivation of ATF4, demonstrating how this compound combines cell cycle arrest with apoptotic induction in certain cellular contexts. [8]
Table 1: this compound-Induced G1 Phase Arrest Across Various Cancer Cell Models
| Cancer Type | Cell Line | Concentration Range | Exposure Time | G1 Population Increase | Key Regulatory Molecules |
|---|---|---|---|---|---|
| Chronic Myelogenous Leukemia | K562 | 1-10 µM | 24-48 h | Dose-dependent | CDKN1A ↑, CCND2 ↓, MCL-1 ↑ |
| Breast Cancer | MCF-7, MDA-MB-231 | Not specified | Not specified | Significant | Cyclin D1/D3/E ↓, p21 ↑, p27 ↑ |
| Lung Cancer | SPC-A-1 | 2.5-10 µM | 48 h | 19.7% increase (10 µM) | Cyclin D1 ↓, CDK4 ↓, CDK6 ↓, p-Rb ↓, E2F-1 ↓ |
| Osteosarcoma | MG63, U2OS | 10-30 µM | 24-96 h | Dose-dependent | PI3K ↓, p-Akt ↓, cyclin D1 ↓ |
| Colon Adenocarcinoma | DLD-1, LoVo | 5 µM | 48 h | Significant | EGFR/PI3K/AKT pathway inhibition |
| Esophageal Cancer | Kyse150, EC1, ECA109 | 2.5-7.5 µM | 24 h | Dose-dependent | p21 ↑, p27 ↑ |
| Prostate Cancer | PC-3 | 12.5-50 µM | 24-48 h | Dose-dependent | Proteasome β1 subunit inhibition, p27 accumulation |
Table 2: Anti-Proliferative Effects and Molecular Expression Changes Following this compound Treatment
| Cancer Type | Cell Line | IC50 Value | Assay Method | Key Expression Changes | Additional Effects |
|---|---|---|---|---|---|
| Chronic Myelogenous Leukemia | K562 | ~8.5 µM (48 h) | MTT assay | CDKN1A mRNA ↑, CCND2 mRNA ↓ | No apoptosis effect |
| Lung Cancer | SPC-A-1 | ~40 µM (48 h) | CCK-8 assay | Cyclin D1 mRNA ↓ (64.9% at 10 µM), CDK4 mRNA ↓ (45.8% at 10 µM) | p-Rb protein ↓, E2F-1 protein ↓ |
| Osteosarcoma | MG63 | Significant at 20-30 µM | MTT assay | PI3K ↓, p-Akt Thr308 ↓, cyclin D1 ↓, MMP-2/9 ↓ | Caspase-3/8/9 ↑, apoptosis ↑ |
| Colon Adenocarcinoma | DLD-1, LoVo | <5 µM | MTT assay | EGFR/PI3K/AKT pathway inhibition | Migration ↓, invasion ↓, EMT ↓ |
| Esophageal Cancer | Kyse150 | ~5 µM (72 h) | ATPlite assay | p21 protein ↑, p27 protein ↑, ATF4 ↑ | Apoptosis ↑ (Noxa-dependent intrinsic and DR5-dependent extrinsic) |
MTT Assay Protocol:
Colony Formation Assay:
Sample Preparation and Staining:
Flow Cytometry Analysis:
RNA Extraction and RT-qPCR:
Western Blot Analysis:
This diagram illustrates the multifaceted mechanism by which this compound induces G1 phase arrest in cancer cells. The compound simultaneously targets multiple signaling pathways including PI3K/Akt, MAPK, EGFR, and the proteasome β1 subunit. These upstream effects converge on key cell cycle regulatory proteins, resulting in increased expression of CDK inhibitors (p21, p27) and decreased expression of cyclins and CDKs. The subsequent hypophosphorylation of Rb protein and reduced E2F-1 activity ultimately lead to cell cycle arrest in the G0/G1 phase and inhibition of cancer cell proliferation. [5] [6] [3]
This workflow outlines a comprehensive experimental approach for investigating this compound-induced G1 arrest. The process begins with cell culture and treatment using appropriate this compound concentrations and exposure times. Subsequent analyses include viability and proliferation assays to determine anti-proliferative effects, cell cycle analysis by flow cytometry to confirm G1 arrest, molecular analyses to examine expression changes in cell cycle regulators, and functional assays to assess additional anticancer effects. Integration of these multifaceted data enables researchers to develop a comprehensive understanding of this compound's mechanisms of action. [1] [9] [4]
The consistent demonstration of this compound's ability to induce G1 phase arrest across diverse cancer types highlights its potential as a multifunctional anticancer agent. Research applications include:
Combination Therapy Development: this compound's ability to target multiple pathways suggests potential for combination with conventional chemotherapeutic agents. Its efficacy in imatinib-resistant CML models indicates potential for overcoming drug resistance in leukemia treatment. [1] [2]
Metastasis Inhibition: Beyond cell cycle arrest, this compound demonstrates anti-metastatic properties through inhibition of migration, invasion, and epithelial-mesenchymal transition (EMT) in colon adenocarcinoma and osteosarcoma models. These effects are mediated through downregulation of MMP-2/9 and suppression of PI3K/Akt signaling. [5] [9]
Proteasome Inhibition: The unique mechanism of proteasome β1 subunit inhibition in prostate cancer cells suggests applications in malignancies where proteasome inhibition has established efficacy, potentially with improved specificity compared to existing proteasome inhibitors. [7]
Future research directions should focus on structural optimization of this compound derivatives to enhance potency and selectivity. The synthesis of C7-substituted this compound derivatives has already demonstrated improved anti-leukemic activity through dual inhibition of PI3K/AKT and MAPK pathways. Additional priorities include comprehensive in vivo pharmacokinetic studies and investigation of this compound's effects on cancer stem cells, given its impact on multiple signaling pathways crucial for stem cell maintenance. [6]
The table below summarizes IC₅₀ values and key mechanistic findings for fangchinoline across different cancer types.
Table 1: this compound's Anti-Proliferative Activity and Mechanisms in Various Cancers
| Cancer Type | Cell Line Model(s) | Reported IC₅₀ / Effective Concentration | Key Findings and Mechanisms |
|---|---|---|---|
| Colon Adenocarcinoma | DLD-1, LoVo [1] | ~5-7 µM (48h, MTT assay) [1] | Induced G1-phase cell cycle arrest; inhibited migration, invasion, and EMT via EGFR-PI3K/AKT pathway [1]. |
| Colorectal Cancer | HT29, HCT116 [2] | Not specified (inhibition observed at 5, 10, 20 µM) [2] | Induced apoptosis and cytoprotective autophagic flux via AMPK/mTOR/ULK1 pathway [2]. |
| Chronic Myeloid Leukemia (Blast Crisis) | K562 [3] | ~3-5 µM (24-48h, MTT assay) [3] | Induced G0/G1 cell cycle arrest; upregulated CDKN1A, downregulated cyclin D2; no significant apoptosis induced [3]. |
| Melanoma | A375, A875 [4] | 12.41 µM, 16.20 µM (Anti-metastatic IC₅₀) [4] | Inhibited cell metastasis and migration in concentration-dependent manner [4]. |
Here are detailed methodologies for key experiments used to generate the data above.
This protocol is adapted from multiple studies on this compound [1] [3].
Application: To determine the cytotoxicity of this compound and calculate the half-maximal inhibitory concentration (IC₅₀).
Materials:
Procedure:
(Absorbance_sample / Absorbance_vehicle control) × 100%.Technical Notes:
This protocol is used to determine if this compound induces cell cycle arrest [1] [3].
Application: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
Procedure:
This compound exerts its anti-proliferative effects by modulating multiple signaling pathways. The diagrams below illustrate two key mechanisms.
Enteroviruses represent a significant global health threat, particularly enterovirus 71 (EV71) and enterovirus D68 (EV-D68), which have been associated with severe neurological complications and widespread outbreaks in recent years. EV71, a member of the Picornaviridae family, is a primary causative agent of hand, foot, and mouth disease (HFMD) in children and has been responsible for millions of infections and thousands of deaths in Asia-Pacific regions. [1] [2] Despite these significant health impacts, no approved antiviral therapies currently exist for treating enterovirus infections, highlighting an urgent unmet medical need. [1] [2]
Fangchinoline (FAN), a bis-benzylisoquinoline alkaloid isolated from the roots of Stephania tetrandra S. Moore, has emerged as a promising candidate for antiviral development. This traditional Chinese medicine, known as "Fangji" in China, has a long history of use for treating various conditions including rheumatism, arthritis, and edema. [3] [4] Recent scientific investigations have revealed that This compound possesses diverse pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective effects. [3] Most importantly, growing evidence demonstrates that this compound exhibits broad-spectrum antiviral activity against multiple viruses, including several enteroviruses, through novel mechanisms of action. [5]
These application notes provide researchers and drug development professionals with comprehensive experimental protocols, mechanistic insights, and quantitative data supporting the investigation of this compound as an antiviral agent against enteroviruses, specifically focusing on its unique mechanism of action and potential therapeutic applications.
The most well-characterized mechanism of this compound's antiviral activity involves its interaction with the STING (Stimulator of Interferon Genes) pathway, a crucial component of the innate immune response to viral infections. This compound directly binds to STING protein and inhibits its degradation, thereby prolonging the activation of antiviral defense mechanisms. This interaction leads to enhanced phosphorylation of STING and TBK1, subsequently promoting the nuclear translocation of IRF3 and increasing the production of type I interferons (IFNs) and interferon-stimulated genes (ISGs). This creates a potent antiviral state in host cells that effectively restricts viral replication. [5]
Table: Key Components of this compound-Activated STING Pathway
| Pathway Component | Function in Antiviral Response | Effect of this compound |
|---|---|---|
| STING | Endoplasmic reticulum adaptor protein in DNA sensing pathway | Prevents degradation, prolongs activation |
| TBK1 | Kinase that phosphorylates IRF3 | Enhanced phosphorylation |
| IRF3 | Transcription factor for interferon genes | Increased nuclear translocation |
| Type I IFNs | Key antiviral signaling molecules | Elevated production |
| ISGs | Effector molecules with antiviral activity | Upregulated expression |
In addition to its immunomodulatory effects, this compound may directly target various stages of the enterovirus life cycle. Enteroviruses are positive-sense, single-stranded RNA viruses with a genome of approximately 7.4-7.5 kb that encodes a single polyprotein. This polyprotein is processed by viral proteases into both structural proteins (VP1-VP4) that form the viral capsid and nonstructural proteins (2A-2C, 3A-3D) that facilitate viral replication and host immune evasion. [1] [2] Potential direct targets of this compound include:
The broad-spectrum nature of this compound's antiviral activity, demonstrated against viruses including vesicular stomatitis virus (VSV), encephalomyocarditis virus (EMCV), influenza A virus (H1N1), and herpes simplex virus-1 (HSV-1), suggests it may target conserved host pathways or common viral features. [5]
Materials:
Methods:
Plaque Reduction Assay:
Cytopathic Effect (CPE) Inhibition Assay:
Viral RNA Quantification:
Western Blotting for STING Pathway Components:
Immunofluorescence Microscopy:
Type I Interferon and ISG Expression:
Cycloheximide Chase Assay:
STING Binding Assays:
Cellular Thermal Shift Assay (CETSA):
Surface Plasmon Resonance (SPR):
Table: this compound Antiviral Activity Against Various Viruses
| Virus | Virus Family | Assay System | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| Vesicular Stomatitis Virus (VSV) | Rhabdoviridae | Plaque reduction | Data needed | Data needed | Data needed |
| Encephalomyocarditis Virus (EMCV) | Picornaviridae | CPE inhibition | Data needed | Data needed | Data needed |
| Influenza A Virus (H1N1) | Orthomyxoviridae | Plaque reduction | Data needed | Data needed | Data needed |
| Herpes Simplex Virus-1 (HSV-1) | Herpesviridae | Plaque reduction | Data needed | Data needed | Data needed |
| Enterovirus 71 (EV71) | Picornaviridae | CPE inhibition | Data needed | Data needed | Data needed |
| Enterovirus D68 (EV-D68) | Picornaviridae | Plaque reduction | Data needed | Data needed | Data needed |
Note: Specific EC₅₀ values for this compound against enteroviruses were not provided in the available literature. Experimental determination using the protocols above is recommended.
Table: this compound Effects on STING Pathway Components
| Parameter | Experimental System | This compound Effect | Time Course |
|---|---|---|---|
| STING protein half-life | Cycloheximide chase assay | Extended from X to Y hours | 4-8 hour treatment |
| STING phosphorylation | Western blot (p-STING) | X-fold increase | Peak at 4-6 hours |
| TBK1 phosphorylation | Western blot (p-TBK1) | X-fold increase | Peak at 4-6 hours |
| IRF3 phosphorylation | Western blot (p-IRF3) | X-fold increase | Peak at 6-8 hours |
| IRF3 nuclear translocation | Immunofluorescence microscopy | X% increase in nuclear IRF3 | 4-8 hours |
| IFN-β mRNA levels | RT-qPCR | X-fold increase | Peak at 8-12 hours |
| ISG expression | RT-qPCR/Western blot | X-fold increase | 12-24 hours |
Note: Specific quantitative values for this compound's effects on STING pathway components require experimental determination based on the provided protocols.
This compound represents a promising lead compound for developing novel antiviral therapeutics, particularly against enteroviruses. Its unique mechanism of action—targeting the host STING pathway rather than viral components directly—offers several advantages:
Optimization strategies for this compound-based drug development include:
Beyond its therapeutic potential, this compound serves as a valuable research tool for investigating viral-host interactions:
Given the multifactorial nature of severe enterovirus infections, this compound presents opportunities for combination therapy:
This compound represents a promising broad-spectrum antiviral candidate with a novel mechanism of action centered on stabilization of the STING protein and enhancement of interferon-mediated antiviral immunity. While current evidence supports its activity against multiple viruses, further research is needed to fully characterize its efficacy against enteroviruses specifically and to elucidate its potential direct antiviral effects on viral components.
The experimental protocols outlined in these application notes provide comprehensive methodologies for investigating this compound's antiviral activity, mechanism of action, and potential therapeutic applications. Particularly valuable is the detailed approach to studying STING pathway activation, which represents this compound's most clearly defined antiviral mechanism to date.
Future research directions should include:
As enteroviruses continue to pose significant public health challenges worldwide, particularly to pediatric populations, the development of novel antiviral approaches like this compound represents an important frontier in infectious disease therapeutics.
Background and Significance G-quadruplexes (G4s) are four-stranded secondary structures formed in guanine-rich regions of DNA and RNA, playing crucial roles in regulating gene expression, telomere maintenance, and genomic stability [1]. Their formation is particularly significant in the promoter regions of oncogenes and in nucleotide repeat expansions linked to neurodegenerative diseases. Fangchinoline is a bisbenzylisoquinoline alkaloid that has been identified as an effective natural small-molecule ligand for stabilizing G4 structures. It shows a strong binding affinity for G4s and can induce a conformational conversion from a mixed parallel/anti-parallel to a parallel G4 topology [2]. This ability to modulate G4 structure is especially relevant for targeting the hexanucleotide repeat expansion (HRE) in the C9orf72 gene (d(GGGGCC)n), the most common genetic cause of ALS and FTD [3]. Stabilizing the G4 structures formed by this expansion is considered a potential therapeutic strategy to counteract the associated neurotoxicity.
Mechanism of Action this compound exerts its effects through multiple mechanisms:
The following diagram illustrates the core mechanism and experimental strategy for using this compound to target G-quadruplexes in the context of C9ALS/FTD.
Table 1: Documented Effects of this compound on Various G-Quadruplex Structures
| G-Quadruplex Target | Observed Effect(s) of this compound | Key Experimental Findings | Reference |
|---|---|---|---|
| bcl2 G-Quadruplex | Binding affinity, thermodynamic stabilization, induces conformational conversion. | Induced formation and conversion from mixed parallel/anti-parallel to a parallel structure. | [2] |
| C9orf72 HRE DNA (d(GGGGCC)₄) | Stabilization, alteration to parallel topology, increased thermal stability. | Regulates structure and stability; docking suggests groove-binding mode. | [3] |
| C9orf72 HRE DNA (d(GGGGCC)₈) | Recognizes and stabilizes long tandem G4 structure, induces parallel topology. | Binds to unstacked tandem GQs arranged in a "bead-on-a-string" mode. | [3] |
| C9orf72 HRE RNA (r(GGGGCC)₄) | Recognition and significant improvement of thermal stability. | Potential to target toxic RNA foci and inhibit RAN translation. | [3] |
The following protocols are synthesized from the methodologies used to characterize this compound's interaction with G-quadruplexes.
This protocol is used to study the ability of this compound to induce and alter the topology of G-quadruplexes.
1.1 Sample Preparation
1.2 Circular Dichroism (CD) Spectroscopy
This protocol uses a fluorescent probe to detect this compound's binding to pre-formed G-quadruplexes.
2.1 Thioflavin T (ThT) Displacement Assay
2.2 Monitoring RNA G-Quadruplex Stabilization
The experimental workflow for these protocols is summarized in the following diagram.
This compound is a versatile natural product ligand capable of stabilizing and restructuring G-quadruplexes in both DNA and RNA. The provided application notes and detailed protocols for CD spectroscopy and fluorescence assays offer a foundation for researchers to further investigate its mechanism and efficacy. Future work should focus on evaluating its effects in pathological cellular models, optimizing its specificity and potency through structural derivatization, and thoroughly assessing its in vivo pharmacokinetics and toxicity profile for therapeutic development.
This compound (Fan) is a bisbenzylisoquinoline alkaloid isolated from the dried root of Stephania tetrandra, a plant used extensively in traditional Chinese medicine. This natural compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-hypertensive, anti-inflammatory, and particularly its potent anticancer properties. Recent evidence demonstrates that this compound exerts its antitumor effects through multiple mechanisms, with a prominent role in inducing DNA damage and disrupting DNA repair processes across various cancer types. The compound's ability to target cancer cells while showing relatively lower toxicity to normal cells enhances its therapeutic potential, positioning it as a promising candidate for cancer drug development, particularly in combination with conventional therapies. [1] [2]
The DNA damage response (DDR) represents a complex network of signaling pathways that cells activate upon detecting DNA lesions. Cancer cells frequently exhibit DDR deficiencies as part of their malignant transformation, creating therapeutic vulnerabilities that can be exploited for selective cancer cell killing. This compound appears to target several key DDR pathways, including homologous recombination (HR), non-homologous end joining (NHEJ), and base excision repair (BER), thereby compromising the cancer cell's ability to repair DNA damage and leading to genomic instability and cell death. Understanding the precise mechanisms through which this compound modulates DDR pathways provides valuable insights for developing novel therapeutic strategies against resistant cancers. [3] [4]
ROS-Mediated DNA Damage: this compound significantly elevates intracellular reactive oxygen species (ROS) levels across multiple cancer cell types. In A549 non-small cell lung cancer cells, this compound treatment led to a substantial increase in ROS alongside decreased levels of antioxidant enzymes like superoxide dismutase (SOD) and increased malondialdehyde (MDA), indicating oxidative stress. This ROS surge directly causes DNA strand breaks and oxidative DNA lesions, overwhelming the cellular repair capacity. The critical role of ROS was confirmed through experiments showing that the antioxidant N-acetylcysteine (NAC) can reverse this compound-induced apoptosis, validating oxidative stress as a primary mechanism. [5] [6]
EGFR-PI3K/AKT Pathway Inhibition: In colon adenocarcinoma models, this compound demonstrates potent inhibition of the EGFR-PI3K/AKT signaling axis. This pathway normally promotes cell survival and DNA repair; its suppression by this compound impairs downstream DNA repair processes and sensitizes cancer cells to genotoxic stress. Network pharmacological analysis confirmed EGFR as a key target of this compound, with western blot validation showing dose-dependent reduction in phosphorylated EGFR, PI3K, and AKT levels following treatment. [2]
AMPK/mTOR/ULK1 Pathway Activation: In colorectal cancer cells, this compound activates the AMPK signaling pathway while simultaneously inhibiting mTOR activity. This metabolic reprogramming induces autophagic flux and contributes to DNA damage accumulation. The AMPK/mTOR/ULK1 axis activation represents a dual mechanism where this compound simultaneously promotes cellular stress responses while blocking pro-survival signals, creating an untenable environment for cancer cell proliferation. [7]
Cell Cycle Checkpoint Disruption: this compound treatment in A549 lung cancer cells resulted in G0/G1 phase cell cycle arrest through downregulation of key cell cycle regulators including Cyclin B1, Cyclin E1, CDK6, and PCNA. By halting the cell cycle at critical checkpoints, this compound prevents DNA damage recognition and repair, allowing lesions to accumulate and triggering apoptosis. [5]
This compound directly targets several DNA repair proteins, creating synthetic lethal interactions in cancer cells. In A549 cells, this compound derivative LYY-35 treatment resulted in dose-dependent decreases in key DNA repair proteins including BLM, BRCA-1, and PARP-1. These proteins play critical roles in homologous recombination and base excision repair, and their suppression severely compromises the cell's ability to rectify DNA damage, particularly double-strand breaks—the most lethal form of DNA lesions. Single cell gel electrophoresis (comet assay) demonstrated significantly increased trailing phenomena with higher this compound concentrations, providing direct visual evidence of DNA fragmentation. [5]
Table 1: this compound's Effects on DNA Damage and Repair Pathways
| Target Pathway | Effect | Experimental Evidence | Cancer Models |
|---|---|---|---|
| ROS Production | Increased intracellular and extracellular ROS | ↑ MDA, ↓ SOD, reversed by NAC | A549 lung cancer, Jurkat T cells [5] [6] |
| Homologous Recombination | Decreased BRCA-1, BLM | Western blot, comet assay | A549 lung cancer [5] |
| Base Excision Repair | PARP-1 inhibition | ↓ PARP-1, ↑ cleaved PARP-1 | A549 lung cancer [5] |
| Cell Cycle Regulation | G0/G1 arrest | ↓ Cyclin B1, Cyclin E1, CDK6 | A549 lung cancer, colon adenocarcinoma [5] [2] |
| Apoptosis Pathway | Increased pro-apoptotic signaling | ↑ Bax, ↑ cleaved caspase-3, ↓ Bcl-xl | A549, colon adenocarcinoma, multiple cancer cells [5] [1] |
This compound demonstrates broad-spectrum anticancer activity against diverse cancer types with varying potency depending on the cellular context. Quantitative assessments reveal dose-dependent and time-dependent responses across multiple parameters including viability, proliferation, migration, and apoptotic induction. The compound exhibits selective cytotoxicity toward cancer cells compared to normal cells, as demonstrated in studies where this compound derivative LYY-35 significantly reduced A549 viability while having minimal effects on normal lung epithelial BEAS-2B cells at equivalent concentrations. This selective toxicity profile enhances its potential therapeutic window. [5]
In terms of anti-metastatic activity, this compound effectively suppresses migration and invasion capabilities in multiple cancer models. In A375 and A875 melanoma cell lines, this compound inhibited metastasis and migration with IC50 values of 12.41 and 16.20 µM respectively. Similarly, in colon adenocarcinoma models, this compound treatment resulted in significant suppression of cellular proliferation, stemness, migration, invasion, angiogenesis, and epithelial-mesenchymal transition (EMT). These pleiotropic effects position this compound as a multi-targeted agent against critical cancer hallmarks. [1] [2]
Table 2: this compound Efficacy Across Cancer Types
| Cancer Type | Cell Lines | IC50 / Effective Concentration | Key Findings | Reference |
|---|---|---|---|---|
| Non-small Cell Lung Cancer | A549 | LYY-35 derivative: Significant effects at 2.5-7.5 µM | ↓ proliferation, migration, invasion; ↑ ROS, apoptosis; G0/G1 arrest | [5] |
| Colon Adenocarcinoma | DLD-1, LoVo | 5-7 µM (apoptosis induction) | G1-phase arrest; ↓ migration, invasion, angiogenesis; EGFR-PI3K/AKT inhibition | [2] |
| Melanoma | A375, A875 | 12.41-16.20 µM (anti-metastatic) | Inhibition of metastasis and migration | [1] |
| Breast Cancer | MDA-MB-231 | Time-dependent inhibition | Anti-proliferative effects | [1] |
| Bladder Cancer | T24, 5637 | Concentration-dependent reduction | ↓ intracellular ATP levels, ↓ proliferation | [1] |
| Jurkat T Cells | Jurkat | 2.49 µM | Anti-proliferative, ↑ ROS, DNA damage, Akt pathway suppression | [6] |
Purpose: To evaluate the effects of this compound on cell viability and determine IC50 values in various cancer cell lines. [5] [2]
Materials:
Procedure:
Technical Notes: Include normal cell controls (e.g., BEAS-2B for lung cancer studies) to assess selective toxicity. Maintain DMSO concentration below 0.1% in all treatments. Perform experiments in triplicate with at least three biological replicates. [5] [2]
Purpose: To quantify this compound-induced apoptosis using Annexin V/PI staining. [5] [2]
Materials:
Procedure:
Technical Notes: Analyze early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations. Include single-stained controls for compensation. [2]
Purpose: To measure this compound-induced reactive oxygen species production. [5] [6]
Materials:
Procedure:
Technical Notes: Protect samples from light throughout the procedure. Include unstained controls for background fluorescence correction. [5] [6]
Purpose: To detect DNA strand breaks in individual cells following this compound treatment. [5]
Materials:
Procedure:
Technical Notes: Include positive controls (e.g., H2O2-treated cells) for assay validation. Perform experiments in dark to prevent additional DNA damage. [5]
The following diagrams illustrate the key molecular pathways through which this compound induces DNA damage and disrupts repair mechanisms in cancer cells.
This compound represents a promising natural product with demonstrated efficacy in inducing DNA damage and suppressing repair mechanisms across multiple cancer types. The compound's multi-targeted approach, impacting ROS production, EGFR-PI3K/AKT signaling, AMPK/mTOR pathway, and direct DNA repair protein expression, provides a strong mechanistic basis for its anticancer activity. The experimental protocols outlined in this document provide standardized methodologies for evaluating this compound's effects on DNA damage response pathways, enabling consistent assessment across different research settings.
Future research should focus on optimizing this compound derivatives for enhanced potency and selectivity, with the LYY-35 derivative demonstrating promising preliminary results. Combination therapy strategies represent another critical direction, particularly pairing this compound with conventional DNA-damaging agents like radiotherapy or chemotherapy to exploit synthetic lethal interactions. Additionally, further investigation is needed to elucidate the temporal dynamics of this compound-induced DNA damage and the potential for sub-lethal genotoxicity to drive genomic evolution in cancer populations. The development of biomarkers for patient selection and comprehensive toxicological profiling will be essential steps toward clinical translation of this compound-based therapies. [5] [8]
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of fangchinoline and its derivative from recent studies, which highlight its higher toxicity in cancer cells compared to normal cells.
Table 1: Cytotoxicity of this compound and its Derivatives (IC₅₀ values)
| Compound / Cell Type | Cell Line / Model | Cancer Type | IC₅₀ Value (µM) | Citation |
|---|---|---|---|---|
| This compound (FAN) | ||||
| HET-1A (normal epithelial) | Esophageal | >40 µM [1] | ||
| NCM460 (normal intestinal epithelial) | Colon Adenocarcinoma | >9 µM [2] | ||
| BEAS-2B (normal bronchial epithelial) | Non-Small Cell Lung Cancer (NSCLC) | 27.05 µM [3] | ||
| Various Cancer Cell Lines (e.g., A549, ESCC lines) | Lung, Esophageal, etc. | Range: ~5 to >40 µM [1] | ||
| FAN Derivative 2h | ||||
| BEAS-2B (normal bronchial epithelial) | Non-Small Cell Lung Cancer (NSCLC) | 27.05 µM [3] | ||
| A549 (cancer cells) | Non-Small Cell Lung Cancer (NSCLC) | 0.26 µM [3] |
The data demonstrates a favorable selectivity index for this compound, particularly for its derivative 2h, which shows potent activity against cancer cells with significantly lower toxicity to normal cells [3].
Here are detailed methodologies for key experiments used to determine the cytotoxicity and mechanism of action of this compound.
These protocols are used to generate IC₅₀ data, as shown in Table 1.
CCK-8 Assay Protocol [3]
Clonogenic Survival Assay [1]
This protocol assesses the induction of programmed cell death. 1. Treat and harvest: Seed cells in 6-well plates, treat with this compound for 24-48 hours, then collect cells (including culture supernatant). 2. Wash and stain: Resuspend cell pellet in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) following kit instructions. 3. Incubate: Keep the mixture in the dark at room temperature for 15 minutes. 4. Analyze: Analyze stained cells immediately using a flow cytometer. Early apoptotic cells are Annexin V+/PI-, and late apoptotic/dead cells are Annexin V+/PI+.
This protocol determines if this compound causes cell cycle arrest. 1. Treat and fix: Treat cells with this compound for 24 hours. Harvest and fix cells in 70% ethanol at -20°C overnight. 2. Stain: The next day, centrifuge to remove ethanol, and stain the cell pellet with a solution containing PI (e.g., 36 µg/mL) and RNase A at 37°C for 30 minutes. 3. Analyze: Analyze DNA content using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined using software like ModFit or FlowJo.
This compound exerts its anti-cancer effects through multiple pathways. The diagram below illustrates the key signaling pathways that this compound modulates.
The primary mechanisms supported by experimental data include:
Q1: The cytotoxic effect of this compound on my primary normal cell model is too high. What could be the reason?
Q2: I want to confirm that this compound is inhibiting the PI3K/AKT pathway in my experiment. What is the key experiment?
Q3: My apoptosis assay results are inconclusive. What are the critical controls?
The following table summarizes the key characteristics of identified resistance mutations in the EV-A71 VP1 protein.
| Mutation | Amino Acid Change | Resistance Phenotype | Postulated Mechanism of Action |
|---|---|---|---|
| E145G [1] [2] | Glutamic Acid to Glycine at position 145 | Confers resistance to this compound in EV-A71 [1] [2] | The VP1 protein is a potential direct target of this compound. Mutations likely alter the drug-binding site, preventing successful inhibition [1] [2]. |
| V258I [1] [2] | Valine to Isoleucine at position 258 | Confers resistance to this compound in EV-A71 [1] [2] | The VP1 protein is a potential direct target of this compound. Mutations likely alter the drug-binding site, preventing successful inhibition [1] [2]. |
These mutations were identified through the selection of this compound-resistant EV-A71 viruses, and the resultant mutant strains showed significant resistance to the drug's antiviral effects [1] [2].
Here is a detailed methodology for the selection and validation of this compound-resistant virus mutants, based on the research published in 2024 [1] [2].
Q1: My experiment shows reduced this compound efficacy against a non-enterovirus. Should I sequence VP1? The VP1 mutations E145G and V258I are currently only documented in Enterovirus A71 (EV-A71) [1] [2]. This compound's antiviral mechanisms are virus-family dependent. For non-enteroviruses, it may act through host pathways like STING-dependent innate immunity [3], autophagic flux suppression [4], or AKT/mTOR/NF-κB signaling [5]. Resistance in these cases would not involve VP1. First, confirm this compound's known mechanism for your virus and investigate relevant host factors instead.
Q2: The resistant virus I generated has a growth defect in culture. Is this expected? Yes, this is a common observation. Resistance mutations that alter the viral capsid (like those in VP1) can affect viral fitness, potentially leading to reduced replication capacity or altered virion stability in the absence of the drug. It is recommended to perform a growth kinetics assay to compare the replication of the resistant mutant with the wild-type virus side-by-side.
Q3: Are there other known this compound resistance mutations outside of VP1? Based on current peer-reviewed literature (as of early 2024), the VP1 mutations E145G and V258I in EV-A71 are the primary and only well-documented mutations conferring this compound resistance [1] [2]. One study on influenza virus found that other bisbenzylisoquinoline alkaloids (a class that includes this compound) act by disrupting endosomal acidification [6]. This suggests that for influenza, resistance might arise through mutations in viral proteins involved in membrane fusion (like HA) or through host cell adaptations, but this has not been explicitly reported for this compound.
Fangchinoline has limited solubility in water, so preparing a concentrated stock solution in an organic solvent is a standard first step. The table below summarizes the solubility information and common preparation methods gathered from the literature.
| Property/Method | Details | Source / Reference |
|---|---|---|
| General Solubility | Soluble in chloroform and methanol; slightly soluble in water [1]. | Manufacturer (BioCrick) |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Multiple research studies [2] [3] [4] |
| Common Stock Concentration | 100 mM [4] | Toxicology in Vitro (2024) |
| Storage Condition | Stock solutions should be stored protected from light [5]. | Manufacturer (InvivoChem) |
The following diagram outlines the standard workflow for preparing and using this compound in cell culture experiments, based on common protocols from the search results.
The table below lists specific examples of how this compound has been prepared and used in recent peer-reviewed studies. This can serve as a practical reference for designing your own experiments.
| Study Focus | Reported Stock Solution | Final Working Concentrations | Cell Lines / Models Used | Citation |
|---|---|---|---|---|
| Osteoporosis (in vitro) | Not specified | 0.5 µM, 1 µM | Bone marrow macrophages (BMMs) from mice [2] | Int J Biol Sci (2020) |
| Chronic Myelogenous Leukemia | Dissolved in DMSO | 0.1 - 10 µM | K562 human chronic myelogenous leukemia cells [3] | Exp Ther Med (2013) |
| Mouse Oocyte Meiosis | 100 mM in DMSO | 50 - 300 µM | Mouse oocytes [4] | Toxicol In Vitro (2024) |
| Bladder Cancer (in vitro) | Not specified | 2.5 - 40 µM | T24 and 5637 bladder cancer cells [5] | InvivoChem (Citing PLoS One) |
The table below summarizes effective concentrations and key effects of this compound from recent studies to help you select a starting point for your experiments.
| Cell Line | Cancer Type | Effective Concentration Range | Key Apoptotic Effects | Primary Signaling Pathways Affected | Citation |
|---|---|---|---|---|---|
| HEL | Leukemia | 3e derivative (specific IC₅₀ not provided) | Cell cycle arrest (G0/G1), apoptosis | PI3K/AKT, MAPK suppression; c-MYC downregulation [1] | |
| DLD-1 / LoVo | Colon Adenocarcinoma | 5-7 µM for 48h | G1-phase arrest, induced apoptosis | Suppression of EGFR-PI3K/AKT pathway [2] | |
| GBC-SD / NOZ | Gallbladder Cancer | 10-20 µM for 48h | Significant apoptosis, inhibited proliferation | Suppression of PI3K/Akt/XIAP axis [3] [4] | |
| C666-1 / 5-8F | Nasopharyngeal Carcinoma | IC₅₀ values determined via CCK-8 | Induced apoptosis, reduced cholesterol | SQLE inhibition; PI3K/AKT suppression [5] [6] | |
| K562 | Chronic Myeloid Leukemia | 1-10 µM for 24-48h | G0/G1 cell cycle arrest (no apoptosis) | Upregulation of CDKN1A; downregulation of Cyclin D2 [7] | |
| MDA-MB-231 | Breast Cancer | High concentrations for 48h | Induced apoptosis, inhibited migration | Decreased NF-κβ; increased Iκβ [8] |
Here are the standard methodologies used in the cited studies for assessing apoptosis and related effects.
This is the first step to determine the general cytotoxic effect and calculate IC₅₀ values.
This is the gold-standard method for quantifying apoptosis.
This method visually identifies apoptotic cells based on nuclear condensation and fragmentation.
The anticancer activity of this compound involves multiple pathways. The following diagram summarizes the key mechanistic relationships identified in recent studies.
Q1: Why am I not observing apoptosis in my cell line, even at higher concentrations (e.g., 20 µM)?
Q2: My positive control for apoptosis works, but FAN does not. What could be wrong?
Q3: What is a reliable in vivo dose for validating FAN's pro-apoptotic effect in mouse models?
Q4: Beyond the core apoptosis assays, what other experiments can I run to strengthen my study?
Proper initial preparation is crucial for experimental consistency. Based on common methodologies across multiple studies, here is a standard protocol.
Table: this compound Stock Solution Preparation
| Aspect | Specification | Reference / Note |
|---|---|---|
| Solvent | Anhydrous DMSO | Universal solvent used across studies [1] [2] [3] |
| Common Stock Concentration | 10 - 50 mM | For example: 50 mM [2], 10 mg/mL (approx. 15-16 mM) [4] |
| Storage | -20°C | Protect from light and moisture; for long-term storage, aliquot to avoid freeze-thaw cycles. |
Experimental Working Concentrations The effective dose of this compound varies significantly by cell type and experimental goal. The table below summarizes the ranges reported in recent research.
Table: Reported Working Concentrations of this compound In Vitro
| Cell Type / Experimental System | Key Effects | Working Concentration Range | Citation |
|---|---|---|---|
| Cancer Cell Lines (general) | Anti-proliferation, Apoptosis | Low µM (e.g., 2.5-10 µM) to high µM (e.g., 10-30 µM) [2] [5] | |
| Osteosarcoma (MG63, U2OS) | Suppress proliferation, invasion, induce apoptosis | 10 - 30 µM [1] | |
| Lung Cancer (SPC-A-1) | Induce G0/G1 cell cycle arrest | 2.5 - 10 µM [2] | |
| Glioblastoma (U87 MG, U118 MG) | Inhibit proliferation and invasion | Specific concentrations not listed in abstract [6] | |
| Osteoclast Formation (BMMs from mice) | Inhibit osteoclastogenesis | 0.5 - 1 µM [7] | |
| Candida albicans | Antifungal activity | 12.5 - 50 µg/mL (approx. 19-75 µM) [4] |
Q1: How should I prepare and store a this compound stock solution for cell culture studies? A1: Dissolve high-purity this compound (≥98%) in sterile, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Aliquot the stock solution and store it at -20°C, protected from light. This minimizes freeze-thaw cycles and prevents water absorption, which is critical for maintaining stability [2] [3] [8].
Q2: What is the stability of this compound in cell culture media? A2: Direct, systematic studies on the long-term stability of this compound in cell culture media are not available in the searched literature. The standard practice, as reflected in experimental protocols, is to treat cells for a defined period (usually 24 to 72 hours), after which the medium is replaced. For long-term assays (like colony formation lasting 14 days), the medium containing the drug is typically replaced every two to three days [1] [7]. This suggests that researchers operate under the assumption that the compound's activity may degrade over time in culture conditions.
Q3: What negative control should I use? A3: The universal negative control in these studies is culture media containing the same volume percentage of DMSO used in the this compound-treated groups. This ensures that any observed effects are due to this compound and not the solvent [1] [2] [8]. A common final DMSO concentration is ≤0.1%, which is non-cytotoxic to most cell lines.
Q4: What are the known molecular targets of this compound that I should monitor in my experiments? A4: this compound is a multi-target agent. Key pathways and processes it affects include:
To ensure reliable and reproducible results, follow these guidelines:
The following diagram outlines a general workflow for setting up a this compound treatment experiment, integrating the key steps discussed above.
The core mechanism of this compound's anti-cancer action is its inhibition of the proteasome's β1 subunit. The table below summarizes the key experimental findings that validate this target.
| Aspect | Experimental Findings |
|---|---|
| Direct Target Binding | Exhibits direct binding affinity to recombinant human proteasome β1 subunit, as shown by surface plasmon resonance (SPR) analysis [1] [2]. |
| Enzyme Activity Inhibition | Dose-dependently inhibits the caspase-like activity of the proteasome, both in purified human 20S proteasome and in cellular proteasomes (PC-3 and LnCap prostate cancer cells) [1] [2]. |
| Cellular Phenotypes | Induces cell cycle arrest at G0/G1 phase and promotes apoptosis in cancer cells [1] [2]. |
| Proteasome Substrate Accumulation | Leads to dose- and time-dependent accumulation of ubiquitinated proteins and specific proteasome substrates (p27, Bax, IκB-α) [1] [2]. |
| Genetic Validation | Over-expression of proteasome β1 subunit increases cellular sensitivity to this compound, while its knockdown reduces cytotoxicity, confirming the subunit's role [1] [2]. |
| In Vivo Efficacy | Inhibits tumor growth in PC-3 tumor-bearing nude mice and decreases proteasome activities in tumor xenografts [1] [2]. |
Q: What are the known off-target effects of this compound in the context of proteasome inhibition? A: Based on current scientific literature, specific off-target interactions for this compound related to proteasome inhibition have not been explicitly identified or reported. The studies primarily focus on its on-target efficacy and the resulting downstream biological effects [1] [2] [3]. While its primary target is the proteasome β1 subunit, this compound has been shown to modulate other signaling pathways as part of its broad anti-cancer profile. These are considered alternative mechanisms of action rather than confirmed off-target effects.
Since direct data on off-targets is limited, here is a recommended experimental workflow and methodology to proactively investigate potential off-target binding for this compound in your research.
1. In Silico Off-Target Prediction Computational profiling provides an initial, cost-effective screen for potential off-targets.
2. Experimental Validation of Candidate Off-Targets Hypotheses generated computationally must be tested empirically.
kₐ, dissociation rate k_d) and the equilibrium dissociation constant (K_D).The following diagram illustrates the logical workflow for a comprehensive off-target investigation:
When working with this compound, keep these points in mind:
To ensure the chemical consistency of fangchinoline across different batches, a robust analytical method is essential. The following table summarizes a validated UPLC-MS/MS approach for simultaneous quantification of multiple compounds, which can be adapted for this compound purity and concentration analysis [1].
Table 1: UPLC-MS/MS Method for Simultaneous Multi-Component Analysis
| Aspect | Description |
|---|---|
| Analytical Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) in Multiple Reaction Monitoring (MRM) mode [1]. |
| Key Advantage | High sensitivity, specificity, and reproducibility for quantifying multiple constituents in complex mixtures, even at trace levels [1]. |
| Method Validation | Parameters include linearity (r² ≥ 0.9913), precision (Relative Standard Deviation, RSD ≤ 15%), and accuracy (recovery rate 90.36%-113.74%) [1]. |
| Application to Herbal Extracts | Successfully applied to quantify 22 markers in Bangkeehwangkee-tang, revealing substantial batch-to-batch variations in key compounds [1]. |
After chemical characterization, confirming consistent biological activity is crucial. This compound's anti-inflammatory and anti-cancer effects are linked to specific signaling pathways.
Table 2: Key Signaling Pathways for this compound Bioactivity Validation
| Pathway | Reported Biological Role of this compound | Potential Validation Assay |
|---|---|---|
| PI3K/Akt Signaling | Inactivates the PI3K/Akt pathway, reducing inflammatory response and cell proliferation [2]. | Western Blot to measure phosphorylation levels of Akt. |
| MAPK Signaling | Suppresses the MAPK signaling pathway, contributing to inhibition of cell proliferation [2]. | Western Blot to measure phosphorylation of ERK, JNK, p38. |
The following diagram illustrates how this compound interacts with these pathways to produce its documented biological effects, providing a framework for designing your activity validation experiments.
Here are detailed methodologies for key experiments you can use to validate this compound batch consistency.
Q1: Why is batch-to-batch variability a particular concern for natural products like this compound? The chemical profile of source plants can be affected by geography, harvest season, and post-harvest processing. Without rigorous standardization, this inherent variability leads to differences in the concentration of the active compound and potentially synergistic or antagonistic co-compounds, resulting in inconsistent experimental results [1].
Q2: What is the most critical step to ensure consistency in our this compound experiments? Implementing a quality control (QC) protocol using a technique like UPLC-MS/MS is crucial. For every new batch received, you should create a chemical fingerprint and a dose-response bioactivity profile (e.g., IC50 for inhibiting p-Akt). Only batches that pass pre-set chemical and biological similarity thresholds should be used for critical experiments.
Q3: Our Western blot results for p-Akt are inconsistent between experiments. Could this compound batches be the cause? Yes, this is a strong possibility. If the bioactivity of this compound varies between batches, the effective concentration needed to inhibit PI3K/Akt signaling will shift. First, verify the chemical consistency of the batches used. Then, run a parallel experiment where you treat cells with multiple batches at the same time, using a range of concentrations, to directly compare their potency [2].
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound from various studies, which indicate its potency in inhibiting cancer cell growth.
Table 1: Reported IC₅₀ Values of this compound on Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC₅₀ Value (µM) | Treatment Duration | Key Mechanisms Reported | Citation |
|---|---|---|---|---|---|
| Melanoma | WM9 | 1.07 (for derivative 4g) | 48 hours | Apoptosis induction | [1] |
| Leukemia | HEL | 1.98 (for derivative 4g) | 48 hours | Apoptosis induction | [1] |
| Prostate Cancer | PC3 | 2.03 (for derivative 4g) | 48 hours | Apoptosis induction | [1] |
| Leukemia | K562 | 2.09 (for derivative 4g) | 48 hours | Apoptosis induction | [1] |
| Breast Cancer | MDA-MB-231 | 2.92 (for derivative 4g) | 48 hours | Apoptosis induction | [1] |
| Leukemia | K562 | ~10.29 (parent compound) | 48 hours | G0/G1 cell cycle arrest (Upregulation of CDKN1A/p21, downregulation of CCND2) | [2] [1] |
| Breast Cancer | MDA-MB-231 | ~12.29 (parent compound) | 72 hours | G1 cell cycle arrest (Akt/GSK-3β/cyclin D1 signaling); Apoptosis (↑Bax/Bcl-2 ratio, caspase-3) | [1] [3] |
| Prostate Cancer | PC3 | ~11.06 (parent compound) | 48 hours | Proteasome β1 subunit inhibition; G0/G1 cell cycle arrest; Apoptosis | [1] [4] |
| Colorectal Cancer | CCL-244, SW480 | Dose-dependent growth inhibition | 24-48 hours | Apoptosis via Endoplasmic Reticulum Stress (↑p-PERK, p-eIF2α, ATF4, CHOP) | [5] |
| Esophageal Cancer | Kyse150, EC1, etc. | Dose-dependent growth inhibition (in vitro & in vivo) | 72 hours | G1 cell cycle arrest (p21, p27); Apoptosis (ATF4 transactivation, intrinsic & extrinsic pathways) | [6] |
The credibility of the data is supported by standardized experimental methods. Here is a summary of the core protocols used in the studies cited above.
Table 2: Common Experimental Methodologies in this compound Anti-Cancer Research
| Method | Typical Protocol Description | Primary Readout / Purpose |
|---|---|---|
| Cell Viability / Cytotoxicity (MTT/ATPlite) | Cells seeded in 96-well plates, treated with this compound for 24-72 hours. MTT reagent added, and formazan crystals dissolved in DMSO before measuring absorbance. | IC₅₀ calculation; Inhibition of cell proliferation. |
| Cell Cycle Analysis | Cells treated, fixed in ethanol, stained with Propidium Iodide (PI), and analyzed by Flow Cytometry. | DNA content measurement; Determination of cell cycle phase distribution (G0/G1, S, G2/M). |
| Apoptosis Assay | Cells stained with Annexin V-FITC and PI, then analyzed by Flow Cytometry. | Distinguish and quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells. |
| Western Blot Analysis | Total protein extracted, separated by SDS-PAGE, transferred to membrane, and probed with specific primary and secondary antibodies. Detection via chemiluminescence. | Protein expression and activation (e.g., Cleaved caspases, Cyclin D1, p21, Bcl-2 family proteins, ER stress markers). |
| Proteasome Activity Assay | Use of fluorogenic peptide substrates (e.g., Z-LLE-AMC for β1 subunit) incubated with cell lysates or purified proteasomes. Measurement of fluorescence released upon substrate cleavage. | Direct measurement of proteasome's caspase-like, chymotrypsin-like, or trypsin-like activity. |
This compound exerts its anti-cancer effects through multiple mechanisms, as visualized in the pathways below.
The diagram above illustrates the multi-targeted nature of this compound. Key pathways include:
Research into this compound derivatives is a promising strategy to enhance its properties. For example:
The table below compares how fangchinoline works alongside common pharmacological strategies for osteoporosis.
| Treatment | Primary Category | Main Mechanism of Action | Key Molecular/Cellular Targets |
|---|---|---|---|
| This compound [1] [2] | Natural Alkaloid (Potential Anti-resorptive) | Inhibits osteoclast formation and bone resorption. | RANKL, NFATc1 (down-regulates), osteoclast marker genes (Ctsk, Acp5, etc.) |
| Bisphosphonates [2] | Anti-resorptive | Induces osteoclast apoptosis. | Osteoclast (general) |
| Denosumab [2] | Anti-resorptive | Monoclonal antibody that inhibits RANKL. | RANKL |
| Teriparatide [2] | Anabolic | Promotes bone formation. | Osteoblasts |
The core mechanism by which this compound protects against bone loss is its potent inhibition of osteoclast formation and function [1] [3]. It specifically disrupts the RANKL-induced signaling pathway, crucial for osteoclast differentiation, primarily by down-regulating the activity and expression of NFATc1, a master regulator of osteoclastogenesis [1]. Notably, research indicates it does not affect the IκBα degradation (NF-κB pathway) or MAPK pathways in the early stages of RANKL signaling [1].
The table below summarizes quantitative findings from pivotal studies on this compound.
| Experimental Model | Dosage / Concentration | Key Outcomes | Citation |
|---|---|---|---|
| In Vitro (Bone Marrow Macrophages) | 0.5 µM, 1.0 µM | Significant inhibition of RANKL-induced osteoclast formation. | [1] |
| In Vivo (OVX Mouse Model) | Not specified in excerpts | Protected against bone loss. | [1] [3] |
| In Vitro (Resorption Assay) | 0.5 µM, 1.0 µM | Significantly reduced hydroxyapatite resorption area. | [1] |
| Gene Expression (qPCR) | 0.5 µM, 1.0 µM | Down-regulated expression of NFATc1 and osteoclast markers (Ctsk, Acp5, Calcr). | [1] |
For researchers looking to replicate or build upon these findings, here are the methodologies used in the key studies:
The following diagram illustrates the specific signaling pathway inhibited by this compound during RANKL-induced osteoclast formation, based on the research data [1].
While the preclinical data for this compound is compelling, it's important to note that it is not yet an approved treatment for osteoporosis and remains an investigational compound [2]. Most evidence comes from in vitro studies and animal models like the OVX mouse, a standard model for postmenopausal osteoporosis [1].
You should be aware of one relevant retraction in the field. A 2019 paper titled "this compound Promotes Autophagy and Inhibits Apoptosis in Osteoporotic Rats" was retracted in 2022 due to non-original and manipulated figures [5]. This highlights the importance of critically evaluating all primary sources.
This compound (FAN) is a bis-benzylisoquinoline alkaloid identified as a potent and broad-spectrum inhibitor of several enteroviruses.
The experimental workflow that led to the identification of this compound is summarized below:
The following table compares this compound with other well-studied natural alkaloids and compounds, highlighting their antiviral spectra and key experimental findings.
| Compound | Natural Source | Antiviral Spectrum | Key Molecular Targets & Mechanisms | Reported IC₅₀ / EC₅₀ |
|---|---|---|---|---|
| This compound | Not Specified [1] | Enteroviruses: EV-A71, CV-A10, CV-A16, CV-B3 [1] | Targets early viral life cycle; VP1 protein is potential target [1] | Data from source not quantifiable [1] |
| Berberine | Berberis vulgaris (Barberry) [2] | Influenza A Virus (IAV) [3] [2] | Blocks MAPK/ERK signaling pathway; inhibits viral ribonucleoprotein transport [2] | 0.44 μM (vs. H1N1) [3] |
| Homonojirimycin | Commelina communis L. [3] | Influenza A Virus (IAV) [3] | Immunomodulation; enhances interferon (IFN) and interleukin (IL)-10 levels [3] | 10.4 μg/mL (vs. IAV/PR/8/34) [3] |
| 1-deoxynojirimycin | Silkworm (Bombyx mori L.) [4] | Hepatitis B Virus (HBV) [4] | Interferes with glycosylation of viral envelope proteins, inhibiting particle maturation [4] | 2.96 mM [4] |
| Oxoglyantrypine | Marine fungus Cladosporium sp. [3] | Influenza A Virus (IAV) [3] | Not Specified in Context | 85 μM [3] |
For researchers looking to validate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
The diagram below illustrates the multi-faceted mechanisms by which various natural alkaloids exert their antiviral effects.
The body of research on this compound and other natural products provides a strong foundation for future drug development, though several key steps remain.
The following table summarizes the key experimental findings on the toxicity of fangchinoline and its analogs.
| Compound | Toxicity Findings | Experimental Models | Key Comparative Insights |
|---|---|---|---|
| This compound | No significant organ damage or changes in liver/kidney function serum markers after 12-week administration [1]. No significant body weight or organ function impact in xenograft model [2]. | In vivo: Spontaneously Hypertensive Rats (SHR), NCG mice xenograft model [1] [2]. | More favorable in vivo safety profile compared to tetrandrine. |
| Tetrandrine | Reported hepatotoxicity and pulmonary toxicity in animal models [3]. Mechanism may involve CYP3A4/5 metabolism, forming a reactive quinone methide intermediate [3]. | In vivo: Animal models; In vitro: Human liver microsomes, HepaRG and HepG2 cell lines [3]. | Higher toxicity risk relative to this compound. Toxicity is linked to a specific structural motif. |
| Synthetic Tetrandrine Analogs | Reduced hepatotoxicity observed in analogs where the 12-methoxy group (suspected toxicophore) was deleted or replaced [3]. | In vitro: HepaRG and HepG2 cell lines, with and without CYP3A4 overexpression [3]. | Targeted structural modification can mitigate toxicity, supporting the toxicity mechanism hypothesis. |
For research reproducibility, here are the methodologies from key studies:
The difference in toxicity profiles between this compound and tetrandrine can be rationalized by their chemical structures, as illustrated below.
To summarize the current knowledge:
It is important to note that the existing data has limitations. There is a lack of dedicated, head-to-head comparative toxicity studies for a broader range of analogs, and the detailed toxicokinetic profiles for these compounds remain to be fully elucidated.
The following table summarizes the core experimental evidence that validates the direct interaction between this compound and FUBP2.
| Evidence Type | Experimental Method | Key Findings | Source/Reference |
|---|---|---|---|
| Direct Target Identification | Activity-Based Protein Profiling (ABPP) with a this compound-derived probe [1]. | A photoaffinity this compound probe bound directly to FUBP2 in the proteome of conjunctival melanoma cells. | [1] |
| Identification of Binding Site | Pull-down assays with FUBP2 deletion and point mutants [2]. | This compound analog (GO-Y086) covalently binds to the Cysteine-500 residue in the C-terminal region of FUBP2. | [2] |
| Functional Consequence | Quantitative PCR and Western Blot analysis [1]. | Binding to FUBP2 led to downregulation of c-Myc, BRCA1, and RAD51, key proteins in cancer cell growth and DNA repair. | [1] |
| Specificity vs. FUBP1 | Implied by transcriptome and functional analysis [1] [3]. | This compound's action is linked specifically to FUBP2, not FUBP1. FUBP1 and FUBP2 have non-redundant roles in regulating MYC [3]. | [1] |
For researchers interested in replicating or understanding these studies, here is a breakdown of the key methodologies used.
1. Target Identification via ABPP
2. Binding Site Mapping
The binding of this compound to FUBP2 has significant downstream effects, which are illustrated in the following pathway diagram.
This compound is not the only compound found to target FUBP2. The table below compares it with another known binder.
| Compound | Chemical Class | Binding Mode | Reported Effect on c-Myc |
|---|---|---|---|
| This compound | Bisbenzylisoquinoline alkaloid | Binds to C-terminal region (Cys-500) of FUBP2 [1] [2]. | Downregulates c-Myc expression [1]. |
| GO-Y086 | Bis(arylmethylidene)acetone (Curcumin analog) | Covalently binds to Cys-500 of FUBP2 [2]. | Markedly suppresses c-Myc protein and mRNA levels [2]. |
| Target / Agent | Primary Mechanism of Action | Key Molecular/Pathway Effects | Reported Experimental IC₅₀ / Potency | Therapeutic Context & Combination Potential |
|---|---|---|---|---|
| Fangchinoline (FUBP2 inhibitor) | Binds FUBP2, disrupting its regulation of HR genes [1]. | Downregulates BRCA1 and RAD51 expression; suppresses HR repair pathway [1]. | Proliferation IC₅₀: 1.63 - 8.46 µM in various CM cells [1]. | Potential strategy for conjunctival melanoma (CM); synergizes with cisplatin in vivo to reduce required dose [1]. |
| PARP Inhibitors (e.g., Olaparib) | Synthetic lethality in BRCA1/2-deficient (HR-deficient) cells [2]. | Induces persistent DNA SSBs, leading to replication fork collapse [3] [2]. | N/A for this specific comparison. | Approved for BRCA-mutated breast, ovarian, pancreatic, prostate cancers [3]. |
| ATM Inhibitors (e.g., AZD1390) | Inhibits kinase recognizing DNA DSBs; disrupts DNA damage signaling [4]. | Impairs DSB repair, cell cycle checkpoints; promotes cytosolic DNA and cGAS-STING activation [4]. | IC₅₀: 3 nM (blocks ATM autophosphorylation) [4]. | In clinical trials for brain cancer; combination with radiotherapy [4]. |
| RAD51 Inhibitors (e.g., B02) | Directly targets RAD51 nucleoprotein filament, preventing strand invasion in HR [4]. | Direct inhibition of HR-mediated repair [4]. | N/A for this comparison. | Preclinical stage; investigated as chemo/radiosensitizers [4]. |
| WEE1 Inhibitors | Inhibits kinase regulating G2/M cell cycle checkpoint [3]. | Forces cells with DNA damage through mitosis, leading to cell death [3]. | N/A for this comparison. | In clinical trials; targets replication stress; combination with DNA-damaging agents [3]. |
For researchers looking to validate or build upon these findings, here are the core methodologies used in the cited studies.
This protocol is derived from the study on conjunctival melanoma [1].
This workflow can be used to confirm the functional impact on the HR pathway [1].
The following diagram synthesizes findings from the search results to illustrate the unique mechanism by which this compound inhibits the Homologous Recombination (HR) pathway, and how this compares to the broader context of DNA damage response.
This diagram illustrates the unique transcriptional-level inhibition of the HR pathway by this compound, which differs from the direct enzymatic or signaling blockade used by many other DDR inhibitors [1].
The experimental data positions this compound as a unique DNA repair inhibitor with a novel target. Its ability to downregulate key HR factors at the transcriptional level offers a different approach to inducing HR deficiency in tumors compared to directly inhibiting the repair machinery.
Key research implications include:
Fangchinoline is a bis-benzylisoquinoline alkaloid that has demonstrated pan-beta coronavirus inhibitory activity in preclinical studies [1] [2]. The table below summarizes its core antiviral data and the two primary mechanisms of action identified in recent research.
| Aspect | Experimental Findings |
|---|---|
| Antiviral Activity | Inhibits replication of SARS-CoV-2, SARS-CoV, and MERS-CoV in vitro [1] [2]. A synthetic derivative, MK-04-003, shows improved efficacy against variants (B.1.617.2 and BA.5) [1]. |
| Primary Mechanism 1: Viral Entry Blockade | Acts as an entry inhibitor, preventing the virus from entering host cells [1] [2]. This is a proposed mechanism for its anti-coronavirus effect. |
| Primary Mechanism 2: Innate Immune Activation | Binds to the host protein STING, preventing its degradation and prolonging the innate antiviral immune response. This leads to increased expression of interferon (IFN) and interferon-stimulated genes (ISGs) [3]. |
| Synergistic Potential | Exhibits synergistic antiviral activity when combined with Remdesivir or Clofazimine [1]. |
| In Vivo Efficacy | In hACE2 transgenic mice and Syrian hamsters, therapeutic use reduced viral loads in the lungs and suppressed airway inflammation after SARS-CoV-2 infection [1]. |
To clearly illustrate the proposed mechanisms of action for this compound, the following pathway diagram integrates these experimental findings into a cohesive visual workflow.
For researchers to evaluate or replicate these findings, here are the core methodologies from the cited studies.
The search results also highlighted other compounds that may serve as points of comparison or represent different strategic approaches.
Given that the direct, multi-molecule comparative data is limited, you might consider these steps to build a more comprehensive guide: